Propargyl-PEG3-azide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O3 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C9H15N3O3/c1-2-4-13-6-8-15-9-7-14-5-3-11-12-10/h1H,3-9H2 |
InChI Key |
KHDVJPZKKSKIPQ-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Propargyl-PEG3-azide |
Origin of Product |
United States |
Foundational & Exploratory
Propargyl-PEG3-azide: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-azide is a heterobifunctional chemical linker that has emerged as a critical tool in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal propargyl group (an alkyne) and an azide group separated by a three-unit polyethylene glycol (PEG) spacer, enables highly efficient and specific conjugation of molecules through "click chemistry." This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Chemical Structure and Properties
This compound possesses a linear structure with distinct reactive moieties at each terminus. The propargyl group serves as a reactive partner for azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the azide group readily participates in reactions with alkyne-functionalized molecules. The hydrophilic PEG3 spacer enhances the solubility of the linker and the resulting conjugates in aqueous media, reduces steric hindrance, and provides flexibility, which is often crucial for biological applications.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅N₃O₃ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| CAS Number | 932741-18-9 | [1] |
| Appearance | Colorless to light yellow oil | |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [3] |
| Storage | Store at -20°C, protected from light and moisture |
| Spectroscopic Data | Predicted Chemical Shifts / Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.20 (d, 2H), 3.68-3.64 (m, 8H), 3.39 (t, 2H), 2.44 (t, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 79.2, 74.8, 70.6, 70.5, 70.1, 69.2, 58.8, 50.7 |
| FT-IR | Characteristic peaks around 2100 cm⁻¹ (azide stretch) and 3290 cm⁻¹ (alkyne C-H stretch) |
| Mass Spectrometry (ESI+) | m/z: 214.1 [M+H]⁺, 236.1 [M+Na]⁺ |
Applications in Bioconjugation and Drug Development
The orthogonal reactivity of the propargyl and azide groups makes this compound an ideal linker for constructing complex biomolecular architectures. Its primary applications lie in the realm of "click chemistry," a set of powerful, selective, and high-yield reactions for joining molecular building blocks.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is frequently employed as a linker to connect the target-binding ligand and the E3 ligase-binding ligand. The PEG spacer provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
A notable example is the development of dBET1, a PROTAC that targets the BRD4 protein for degradation by recruiting the CRBN E3 ligase. The degradation of BRD4 leads to the downregulation of the c-Myc oncogene, which is a key driver in various cancers, including acute myeloid leukemia.
Signaling Pathway of dBET1-mediated BRD4 Degradation
Caption: Mechanism of dBET1-mediated BRD4 degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the cytotoxic payload to the antibody. The "click" reaction allows for a site-specific and stable attachment of the drug, which is crucial for the efficacy and safety of the ADC.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-containing molecule to an alkyne-containing molecule using this compound as a linker.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Dissolve the azide- and alkyne-functionalized molecules in a compatible solvent to their desired stock concentrations.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
If using, prepare a stock solution of THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-functionalized molecule in a 1:1 to 1:1.5 molar ratio in the reaction buffer.
-
If using THPTA, add it to the reaction mixture at a final concentration of 1-5 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (e.g., desalting column) or dialysis, to remove unreacted reagents and the copper catalyst.
-
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a general workflow for the synthesis of a PROTAC, such as dBET1, using a modular approach with this compound.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a highly valuable and versatile tool for researchers in the life sciences. Its well-defined structure, featuring orthogonal reactive groups and a biocompatible PEG spacer, facilitates the efficient and precise construction of complex biomolecules. The applications of this linker in the development of advanced therapeutics, such as PROTACs and ADCs, underscore its importance in the future of drug discovery and development. The provided data and protocols serve as a comprehensive resource for the effective utilization of this compound in a variety of research and development settings.
References
Propargyl-PEG3-azide molecular weight and purity specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular weight and purity specifications of Propargyl-PEG3-azide, a heterobifunctional linker essential for advanced bioconjugation applications. Detailed experimental protocols for its characterization and a visual representation of its application in a typical workflow are included to support researchers in the fields of drug discovery and development.
Core Specifications
This compound is a versatile chemical tool utilized in "click chemistry," a method prized for its high efficiency and specificity in conjugating molecules.[1][2] The precise characteristics of this linker are critical for the reproducibility and success of these conjugation reactions.
Quantitative Data Summary
The molecular weight and purity of this compound are fundamental parameters for its use in sensitive assays and the synthesis of complex biomolecules. The table below summarizes these key specifications.
| Parameter | Value | Source(s) |
| Molecular Formula | C₉H₁₅N₃O₃ | [3] |
| Molecular Weight | 213.23 g/mol | [3] |
| Purity Specification | ≥98% | [3] |
Experimental Protocols
Ensuring the identity and purity of this compound is paramount for its effective use. The following are standard methodologies employed for the characterization of such bifunctional PEG linkers.
Identity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound. This technique verifies the presence of the terminal propargyl (alkyne) and azide functional groups, as well as the polyethylene glycol (PEG) backbone. The integration of proton signals in the ¹H NMR spectrum can be used to confirm the ratio of protons in different parts of the molecule, ensuring the correct structure.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a defined period (e.g., 5-10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at a suitable wavelength or coupled with a mass spectrometer.
The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing polar molecules like PEG linkers. The sample is introduced into the mass spectrometer in solution, and the resulting spectrum will show a peak corresponding to the mass-to-charge ratio of the protonated molecule [M+H]⁺.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI-TOF is another valuable technique for determining the molecular weight of PEG derivatives.
Application Workflow: Bioconjugation via Click Chemistry
This compound is a key reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used to link biomolecules, such as antibodies or peptides, to other molecules of interest, including therapeutic agents or imaging probes.
Caption: Workflow of bioconjugation using this compound via CuAAC click chemistry.
References
A Technical Guide to the Synthesis and Purification of Propargyl-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its structure, which features a terminal alkyne (propargyl) group and an azide group separated by a three-unit polyethylene glycol (PEG) spacer, offers researchers a powerful tool for covalently linking diverse molecular entities through "click" chemistry. The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the azide group provides a complementary reactive handle for similar bioorthogonal ligations.[1]
The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of biotherapeutics by, for example, extending their circulation half-life.[2] A prominent application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. In a PROTAC molecule, the this compound linker can covalently connect a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, bringing the two in close proximity and triggering the ubiquitination and subsequent degradation of the target protein.
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, data presentation, and visual workflows to aid researchers in the successful preparation of this versatile linker.
Synthesis of this compound
The synthesis of this compound can be strategically approached via a two-step process commencing from a commercially available and discrete PEG starting material, tetraethylene glycol. The overall synthetic strategy involves the sequential functionalization of the two terminal hydroxyl groups of the PEG chain.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Monopropargylation: Selective reaction of one of the hydroxyl groups of tetraethylene glycol with propargyl bromide to introduce the alkyne functionality.
-
Azidation: Conversion of the remaining hydroxyl group into an azide. This is typically achieved by first converting the hydroxyl into a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with sodium azide.
The logical flow of this synthetic route is depicted in the diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related heterobifunctional PEG linkers. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Step 1: Synthesis of 1-(Prop-2-yn-1-yloxy)-11-hydroxy-3,6,9-trioxaundecane (Propargyl-PEG3-alcohol)
This procedure is adapted from methods for the monopropargylation of PEG diols.
-
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of tetraethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add propargyl bromide (0.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the THF under reduced pressure.
-
Dilute the residue with water and extract with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired monopropargylated product from unreacted starting material and the dipropargylated byproduct.
-
Step 2: Synthesis of 1-(Prop-2-yn-1-yloxy)-11-azido-3,6,9-trioxaundecane (this compound)
This protocol involves the conversion of the terminal hydroxyl group to an azide via a mesylate intermediate.
-
Materials:
-
Propargyl-PEG3-alcohol (from Step 1)
-
Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Propargyl-PEG3-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
-
Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3-5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography.
-
Purification and Characterization
Purification:
Purification of PEGylated compounds by silica gel column chromatography can be challenging due to their polarity. A gradient elution system is often required. Typical solvent systems include:
-
Dichloromethane/Methanol
-
Ethyl acetate/Methanol
-
Chloroform/Methanol
It is advisable to use a shallow gradient to achieve good separation.
Characterization:
The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the propargyl group (a triplet for the acetylenic proton around δ 2.4 ppm and a doublet for the methylene protons adjacent to the alkyne at δ 4.2 ppm), the PEG backbone (a complex multiplet between δ 3.5-3.8 ppm), and the methylene group adjacent to the azide (a triplet around δ 3.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the alkyne carbons (around δ 75 and 80 ppm), the PEG carbons (typically in the range of δ 60-72 ppm), and the carbon bearing the azide group (around δ 51 ppm).
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected mass for this compound (C₉H₁₅N₃O₃) is 213.23 g/mol .
Data Summary
The following table summarizes the key physicochemical properties and expected analytical data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₅N₃O₃ |
| Molecular Weight | 213.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ (ppm): |
| ~ 4.2 (d, 2H, -O-CH ₂-C≡CH) | |
| ~ 3.7 (m, 8H, PEG -CH ₂-) | |
| ~ 3.6 (m, 2H, -CH ₂-O-CH₂-C≡CH) | |
| ~ 3.4 (t, 2H, -CH ₂-N₃) | |
| ~ 2.4 (t, 1H, -C≡CH ) | |
| ¹³C NMR (CDCl₃) | δ (ppm): |
| ~ 80 (-C ≡CH) | |
| ~ 75 (-C≡C H) | |
| ~ 71-69 (PEG -C H₂-) | |
| ~ 59 (-O-C H₂-C≡CH) | |
| ~ 51 (-C H₂-N₃) | |
| Mass Spectrum (ESI-MS) | [M+H]⁺ = 214.12, [M+Na]⁺ = 236.10 |
Logical Workflow for Synthesis and Verification
The following diagram illustrates the overall workflow for the synthesis, purification, and structural verification of this compound.
Caption: Workflow for synthesis and verification.
Conclusion
This technical guide outlines a robust and logical approach to the synthesis and purification of this compound, a key heterobifunctional linker in modern chemical biology and drug development. By following the detailed protocols and utilizing the provided characterization data, researchers can confidently prepare this valuable molecule for their specific applications, from the construction of complex bioconjugates to the development of innovative therapeutics like PROTACs. Careful execution of the synthetic steps and rigorous purification and analysis are paramount to obtaining a high-purity product suitable for demanding research and development endeavors.
References
Propargyl-PEG3-Azide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-azide is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development. Its structure, featuring a terminal alkyne group and an azide group separated by a flexible tri-polyethylene glycol (PEG3) spacer, allows for versatile applications in "click chemistry" reactions. These reactions are noted for their high efficiency and specificity under mild conditions, making this compound a valuable tool for linking molecules in complex biological systems. The PEG3 linker enhances the solubility and reduces the steric hindrance of the conjugated molecules. Given its reactive nature, understanding the stability and optimal storage conditions of this compound is paramount to ensure its efficacy and the reproducibility of experimental results. This guide provides an in-depth overview of the stability of this compound, recommended storage and handling procedures, and insights into its potential degradation pathways.
Stability of this compound
The stability of this compound is influenced by its molecular structure, which contains two reactive functional groups: the propargyl (alkyne) and the azide. The stability of organic azides can be qualitatively assessed by general rules such as the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe to handle.[1] Another guideline is the carbon-to-nitrogen (C/N) ratio; a higher ratio generally indicates greater stability.[1][2] For this compound (C9H15N3O3), the C/N ratio is 3, which places it in a category of compounds that can be synthesized and isolated but should be handled with care and stored properly.[2]
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of this compound, specific storage and handling procedures are crucial. The following table summarizes the recommended conditions based on vendor datasheets and general guidelines for organic azides.
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | -20°C | To minimize thermal degradation and maintain long-term stability.[3] |
| Storage Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis of the PEG linker and potential reactions of the azide group with atmospheric components. |
| Light Exposure | Protect from light | To prevent photochemical degradation of the azide functionality. |
| Form | Store as a solid or in anhydrous solvents | To avoid hydrolysis and other solvent-mediated degradation pathways. |
| Handling Solvents | Use anhydrous solvents such as DMSO or DMF | To prevent moisture-induced degradation and maintain the reactivity of the functional groups. |
| Incompatible Materials | Avoid contact with acids, heavy metals (especially copper and lead), strong oxidizing agents, and reducing agents. | Acids can form explosive hydrazoic acid. Metals can form highly unstable metal azides. Oxidizing and reducing agents can react with the azide and alkyne groups. |
Factors Influencing Stability
Several environmental factors can impact the stability of this compound, leading to its degradation and a subsequent loss of reactivity.
-
Temperature: Elevated temperatures can provide the activation energy for the decomposition of the azide group, which is an energetically unstable functionality. Thermal degradation can lead to the loss of nitrogen gas and the formation of highly reactive nitrenes.
-
pH: The stability of the PEG linker can be pH-dependent. While generally stable, extremes of pH can lead to the hydrolysis of the ether linkages in the PEG chain, particularly at elevated temperatures. More critically, acidic conditions can lead to the protonation of the azide to form hydrazoic acid, which is highly toxic and explosive.
-
Light: The azide group is known to be sensitive to ultraviolet (UV) light, which can induce photochemical decomposition, leading to the formation of nitrenes.
-
Presence of Contaminants: Trace amounts of incompatible materials, such as heavy metals or strong acids, can catalyze the decomposition of the azide group, posing a significant safety hazard.
Potential Degradation Pathways
The degradation of this compound can occur at either the azide or the PEG linker portion of the molecule.
-
Azide Decomposition: The primary degradation pathway for the azide functionality is the loss of dinitrogen gas (N2) to form a highly reactive nitrene intermediate. This process can be initiated by heat or light. The resulting nitrene can then undergo various reactions, such as insertion into C-H or O-H bonds, or rearrangement, leading to a heterogeneous mixture of degradation products.
-
PEG Linker Hydrolysis: Under strongly acidic or basic conditions, the ether bonds of the polyethylene glycol chain can undergo hydrolysis. This would lead to the cleavage of the linker and the formation of smaller PEG fragments and the corresponding alcohol and aldehyde or carboxylic acid.
Caption: Chemical structure and potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability involves subjecting the compound to forced degradation conditions and analyzing the extent of degradation over time. The following are hypothetical, yet detailed, experimental protocols based on standard analytical techniques for similar molecules.
I. Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into sealed vials and incubate at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
pH Stress (Hydrolytic Stability): Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 4, pH 7, and pH 9). Incubate at controlled temperatures (e.g., 25°C and 40°C).
-
Photostability: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week) for each stress condition.
-
Sample Preparation for Analysis: Prior to analysis, dilute the samples to an appropriate concentration with the mobile phase to be used in the HPLC analysis.
II. Analytical Methods for Stability Monitoring
A. High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the remaining amount of intact this compound and detect the formation of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the compound or its degradation products absorb (e.g., 210 nm).
-
Analysis: The peak area of the intact this compound will be monitored over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To qualitatively and quantitatively assess the degradation of the azide functionality.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
¹H NMR: The proton signals of the methylene group adjacent to the azide (N₃-CH₂-) can be monitored. Degradation of the azide will lead to a change in the chemical shift and a decrease in the integration of this signal.
-
Derivatization for Quantification: For more precise quantification, a "click" reaction can be performed on the samples from the forced degradation study with an alkyne-containing probe that has a distinct NMR signal. The product, a triazole, will have a unique set of proton signals that can be easily integrated and quantified against an internal standard. This allows for an indirect but accurate measurement of the remaining azide functionality.
-
-
Sample Preparation: Evaporate the solvent from the collected time-point samples and redissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.
References
Propargyl-PEG3-azide: A Technical Guide to Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-azide is a heterobifunctional linker commonly employed in bioconjugation and drug delivery research, primarily due to the versatile reactivity of its terminal azide and alkyne groups for "click chemistry." A critical, yet often qualitatively described, characteristic of this reagent is its solubility in aqueous buffers, which is fundamental to its application in biological systems. This technical guide provides an in-depth overview of the solubility of this compound, including a summary of available data, a detailed experimental protocol for quantitative determination of its solubility, and a logical workflow for this process.
Understanding the Solubility of PEGylated Linkers
Qualitative Solubility Data Summary
The table below summarizes the qualitative solubility information for this compound and structurally related compounds as described by various suppliers and scientific literature. This information, while not quantitative, provides a foundational understanding of suitable solvent systems.
| Compound | Solvent(s) | Qualitative Solubility Description | Source(s) |
| This compound | Aqueous and Organic Systems | The PEG3 spacer enhances solubility, flexibility, and reduces steric hindrance for efficient bioconjugation. | AxisPharm |
| Propargyl-PEG3-acid | Water, DMSO, DCM, DMF | The hydrophilic PEG linker facilitates solubility in biological applications. | Sigma-Aldrich, BroadPharm |
| Propargyl-PEG3-amine | Water, DMSO, DCM, DMF | Stated to be soluble in water and various organic solvents. | BroadPharm |
| General PEG Linkers | Aqueous Environments | PEG linkers are known for their water solubility, which is a key property for their use in bioconjugation. | ChemPep, Technology Networks |
Note: DMSO = Dimethyl sulfoxide, DCM = Dichloromethane, DMF = Dimethylformamide
Experimental Protocol: Determination of Thermodynamic Aqueous Solubility
Given the absence of precise quantitative data, researchers often need to determine the solubility of such linkers in their specific buffer systems. The following protocol details the "shake-flask" method, a gold standard for determining thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium.
Objective: To determine the maximum soluble concentration (thermodynamic solubility) of this compound in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered and degassed
-
Analytical balance
-
Vials with screw caps (e.g., 1.5 mL or 2 mL)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding, 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes for standard preparation
-
Organic solvent for stock solution preparation (e.g., Acetonitrile or DMSO)
Methodology:
-
Preparation of Standard Curve: a. Prepare a stock solution of this compound in an organic solvent where it is freely soluble (e.g., 10 mg/mL in acetonitrile). b. Create a series of dilutions from the stock solution in the chosen aqueous buffer to generate a standard curve (e.g., ranging from 1 µg/mL to 1 mg/mL). c. Analyze each standard by HPLC to generate a calibration curve of peak area versus concentration. This curve will be used to quantify the concentration in the solubility experiment.
-
Sample Preparation (Equilibration): a. Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed. A starting point could be 2-5 mg of the compound in 1 mL of the aqueous buffer. b. Add a precise volume of the aqueous buffer to the vial. c. Securely cap the vials and place them on an orbital shaker or rotator. d. Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. For small molecules, 24 to 48 hours is typically recommended.
-
Separation of Undissolved Solid: a. After incubation, remove the vials and let them stand to allow larger particles to settle. b. Separate the undissolved solid from the saturated solution. This can be achieved by either:
- Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15-20 minutes) to pellet the excess solid.
- Filtration: Use a syringe to carefully draw the supernatant and filter it through a 0.22 µm syringe filter. It is important to discard the first few drops to avoid any adsorption effects from the filter membrane.
-
Quantification: a. Carefully take an aliquot of the clear supernatant (the saturated solution). b. Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the previously established standard curve. c. Analyze the diluted sample by HPLC under the same conditions used for the standard curve. d. Using the peak area from the HPLC chromatogram and the standard curve equation, calculate the concentration of this compound in the diluted sample. e. Multiply this concentration by the dilution factor to determine the final solubility in the aqueous buffer. The result is typically expressed in mg/mL or mM.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
References
Propargyl-PEG3-azide: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the realm of "click chemistry" and the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, incorporating a terminal alkyne (propargyl group) and an azide, allows for precise and efficient ligation to biomolecules. However, the presence of these high-energy functional groups necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, based on the known reactivity of its constituent functional groups.
Hazard Identification and Classification
-
Organic Azide: Organic azides are known to be energetic and potentially explosive.[1][2] They can be sensitive to heat, light, shock, and pressure, and may decompose violently.[1] The azide ion is also known for its toxicity, which is comparable to that of cyanide.[2]
-
Propargyl Group: The propargyl moiety, containing a terminal alkyne, also contributes to the molecule's reactivity. Related compounds like propargyl alcohol are classified as flammable, toxic, and corrosive.[3]
Based on these components, this compound should be treated as a potentially hazardous substance.
Quantitative Data Summary
Specific quantitative toxicity data, such as LD50 values for this compound, are not publicly available. The following table summarizes the key chemical and physical properties, along with stability considerations based on established principles for organic azides.
| Property | Value | Reference/Comment |
| Chemical Formula | C₉H₁₅N₃O₃ | |
| Molecular Weight | 213.23 g/mol | |
| Appearance | Not specified; likely a liquid or solid. | |
| Storage Temperature | -20°C | Recommended by multiple suppliers. |
| Carbon to Nitrogen Ratio (C/N) | 3 | Calculated as 9 carbons / 3 nitrogens. A C/N ratio between 1 and 3 suggests that the compound should be handled with care, stored in solution at concentrations not exceeding 1M, and in small quantities. |
| "Rule of Six" | Does not meet the general guideline for shock-insensitivity. | The "Rule of Six" states there should be at least six carbon atoms per energetic functional group (azide). This molecule has 9 carbons and one azide group, which is a more favorable ratio but still warrants caution. A more conservative rule suggests that the ratio of the number of carbon and oxygen atoms to nitrogen atoms ((NC + NO)/NN) should be ≥ 3. For this molecule, (9+3)/3 = 4, which suggests it is manipulable. |
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is critical to ensure the safe handling and use of this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
Engineering Controls
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
A blast shield should be used in front of the experimental setup, especially when heating or concentrating the substance.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container at -20°C in a designated, properly labeled area.
-
The storage area should be dark and protected from light.
-
Do not store with incompatible materials (see Section 4).
Handling and Use
-
Dispensing: Use non-metal spatulas (e.g., ceramic or plastic) to handle the solid material to avoid the formation of highly sensitive metal azides.
-
Solution Preparation:
-
If the compound is a solid, carefully weigh the required amount in a fume hood.
-
Dissolve in an appropriate anhydrous solvent (e.g., DMSO, DMF).
-
Avoid using halogenated solvents such as dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.
-
Solutions should be prepared in small quantities and, if stored, kept at low temperatures.
-
-
Reaction Conditions:
-
"Click" reactions are generally mild; however, it is crucial to control the reaction temperature and avoid excessive heating.
-
Ensure that the reaction setup is free of incompatible metals, especially copper, lead, and barium, except for the catalytic amounts of copper used in CuAAC reactions, which should be handled with care.
-
-
Work-up and Purification:
-
Avoid concentrating azide-containing solutions to dryness by rotary evaporation or distillation.
-
If purification by column chromatography is necessary, it should be performed with caution, as the stationary phase could potentially cause decomposition.
-
Waste Disposal
-
Organic azide waste should be quenched before disposal. A common method is to convert the azide to a more stable amine derivative.
-
Dispose of all waste in clearly labeled containers designated for azide waste.
-
Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Consult your institution's environmental health and safety office for specific disposal guidelines.
Chemical Compatibility and Incompatibilities
-
Compatible Materials: Glassware, stainless steel (with caution and immediate cleaning), and compatible plastics (e.g., Teflon).
-
Incompatible Materials:
-
Acids: Reacts to form toxic and explosive hydrazoic acid.
-
Heavy Metals (e.g., copper, lead, silver, mercury, barium): Can form highly shock-sensitive and explosive metal azides.
-
Oxidizing Agents: May lead to a violent reaction.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can form explosive di- and tri-azidomethane.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area thoroughly.
-
Visualizations
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationships of Hazards and Precautions
Caption: Relationship between hazards and required safety precautions.
References
The Lynchpin of Bioconjugation: A Technical Guide to Propargyl-PEG3-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug development, the ability to efficiently and specifically link molecular entities is paramount. "Click chemistry," a term coined by Nobel laureate K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and biocompatible. At the heart of many of these powerful reactions is the versatile bifunctional linker, Propargyl-PEG3-azide . This technical guide provides an in-depth exploration of the mechanism of action of this compound, its applications, and the experimental protocols that underpin its use in pioneering research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
This compound is characterized by a propargyl group (a terminal alkyne) and an azide group, separated by a three-unit polyethylene glycol (PEG) spacer. This structure allows it to participate in two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The PEG linker enhances solubility and provides spatial separation between the conjugated molecules, a critical factor in many biological applications.[3]
Mechanism of Action
The utility of this compound lies in its ability to form a stable triazole linkage between two molecules. This is achieved through two distinct, yet related, cycloaddition reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used form of click chemistry.[4] It involves the reaction between a terminal alkyne (the propargyl group of this compound) and an azide in the presence of a copper(I) catalyst. The reaction is highly efficient, with near-quantitative yields, and proceeds under mild, often aqueous, conditions.[5] The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of copper is a concern, such as in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne derivative (such as dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) to accelerate the reaction with an azide. The propargyl group of this compound would be replaced by a strained alkyne in one of the molecules to be conjugated, while the other molecule would carry the azide.
Applications in Drug Discovery and Bioconjugation
The versatility of this compound has made it a valuable tool in various areas of drug discovery and bioconjugation. Its ability to link different molecular entities with high efficiency has been particularly impactful in the development of PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an ideal candidate for this linker, facilitating the modular synthesis of PROTAC libraries to screen for optimal degradation activity.
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Quantitative Data Summary
While specific kinetic and yield data for this compound are often embedded within broader studies, the following tables provide representative quantitative data for CuAAC and SPAAC reactions with similar PEGylated linkers. These values highlight the high efficiency and favorable kinetics of click chemistry.
Table 1: Representative Quantitative Data for CuAAC Reactions
| Parameter | Value | Conditions | Reference |
| Yield | >95% | Bioconjugation of alkyne-modified biomolecule with azide-cargo. | |
| Reaction Time | 1-4 hours | Room temperature, aqueous buffer. | |
| Second-order rate constant (k₂) | 10² - 10⁵ M⁻¹s⁻¹ | Dependent on ligand and reaction conditions. |
Table 2: Representative Quantitative Data for SPAAC Reactions
| Strained Alkyne | Second-order rate constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN | 0.07 - 0.15 | |
| DBCO | 0.24 - 0.31 | |
| BARAC | ~0.96 |
Detailed Experimental Protocols
The following is a representative protocol for the synthesis of a bioconjugate using this compound via a CuAAC reaction. This protocol should be optimized for specific applications.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide) in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared).
-
Desalting columns for purification.
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1 mg/mL).
-
Dissolve this compound in a compatible solvent (e.g., DMSO or water) to create a stock solution (e.g., 10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. A molar excess of the azide (e.g., 5-10 equivalents) is often used to ensure complete reaction.
-
In a separate tube, prepare the copper(I)-ligand complex by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is common.
-
Add the copper(I)-ligand complex to the reaction mixture containing the biomolecule and azide. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove excess reagents and the copper catalyst using a desalting column or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical methods such as mass spectrometry (MS) and chromatography (e.g., HPLC).
-
Conclusion
This compound stands as a testament to the power and elegance of click chemistry. Its bifunctional nature, coupled with the efficiency and specificity of the azide-alkyne cycloaddition, has made it an indispensable tool for researchers in chemistry, biology, and medicine. From elucidating biological pathways to constructing novel therapeutics like PROTACs and ADCs, the applications of this versatile linker continue to expand. This guide has provided a comprehensive overview of its mechanism of action, key applications, and the experimental methodologies that enable its use. As the field of bioconjugation continues to evolve, the fundamental principles of click chemistry, embodied by molecules like this compound, will undoubtedly continue to drive innovation and discovery.
References
The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide
Introduction
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in bioconjugation. The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1] This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.
Core Concepts: The Advantages of the PEG3 Spacer
The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.[1][2]
-
Enhanced Hydrophilicity and Solubility : A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer helps to mitigate this by creating a hydration shell around the drug, improving its solubility and preventing aggregation. This enhancement in solubility is crucial for maintaining the stability and manufacturability of the bioconjugate.
-
Improved Pharmacokinetics : The PEG3 spacer can improve the pharmacokinetic profile of a bioconjugate. By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing. While longer PEG chains generally have a more pronounced effect on half-life, even a short spacer like PEG3 can contribute to improved pharmacokinetics.
-
Reduced Immunogenicity : The PEG3 spacer also plays a crucial role in reducing the immunogenicity of the bioconjugate. The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response.
-
Precise Spatial Control : Finally, the defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROTACs, where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.
Quantitative Data on the Impact of PEG Spacers
The decision to incorporate a PEG3 spacer is often driven by quantitative improvements in the properties of the bioconjugate. The following tables summarize key data on the impact of PEG spacer length, including short PEG chains like PEG3, on various parameters of antibody-drug conjugates and peptide conjugates.
Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Linker-Payload Architecture | PEG Spacer Length | Average DAR | Reference |
|---|---|---|---|
| Cysteine-reactive Maleimide | PEG2 | ~7.5 | |
| Cysteine-reactive Maleimide | PEG4 | ~7.5 | |
| Cysteine-reactive Maleimide | PEG8 | ~7.0 | |
| Cysteine-reactive Maleimide | PEG12 | ~6.5 |
This table illustrates that the length of the PEG spacer can influence the efficiency of the conjugation reaction, with shorter lengths sometimes yielding higher DARs in this specific case.
Table 2: Influence of PEG Spacer on ADC Hydrophilicity
| ADC Construct | PEG Spacer | HIC Retention Time (min) | Relative Hydrophobicity |
|---|---|---|---|
| ADC without PEG | None | 25.5 | High |
| ADC with PEG4 | PEG4 | 21.2 | Moderate |
| ADC with PEG8 | PEG8 | 18.9 | Low |
| ADC with PEG12 | PEG12 | 17.1 | Lowest |
This table demonstrates that the inclusion and length of a PEG spacer can decrease the hydrophobicity of an ADC, as indicated by a shorter retention time on a hydrophobic interaction chromatography (HIC) column.
Table 3: Effect of Mini-PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate (natGa-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) |
|---|---|---|
| n=2 | PEG2 | 3.1 ± 0.2 |
| n=3 | PEG3 | 3.9 ± 0.3 |
| n=4 | PEG4 | 5.4 ± 0.4 |
| n=6 | PEG6 | 5.8 ± 0.3 |
This data, from a study on a bombesin antagonist, shows that increasing the mini-PEG spacer length from PEG2 to PEG6 resulted in a slight decrease in binding affinity (higher IC50). The PEG3 spacer provides a balance between the benefits of PEGylation and maintaining high affinity.
Table 4: Effect of Mini-PEG Spacer Length on Hydrophilicity (LogD)
| Conjugate (68Ga-NOTA-PEGn-RM26) | PEG Spacer Length | LogD |
|---|---|---|
| n=2 | PEG2 | -2.27 ± 0.07 |
| n=3 | PEG3 | -2.41 ± 0.05 |
| n=4 | PEG4 | -2.43 ± 0.06 |
| n=6 | PEG6 | -2.50 ± 0.09 |
This table shows a small but significant increase in the overall hydrophilicity (more negative LogD value) when increasing the spacer length from PEG2 to PEG3. Further increases in length did not yield significant additional hydrophilicity.
Experimental Protocols
The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers: NHS ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.
Protocol 1: Conjugation of NHS-PEG3-Ester to Antibody Primary Amines
This protocol describes the conjugation of an NHS-PEG3-ester to primary amines (e.g., lysine residues) on an antibody.
Materials and Reagents:
-
Antibody (in amine-free buffer, e.g., PBS pH 7.4)
-
NHS-PEG3-Payload
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for buffer exchange and purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
NHS-PEG3-Payload Stock Solution:
-
Allow the NHS-PEG3-Payload vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-PEG3-Payload in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess (typically 5- to 20-fold) of the NHS-PEG3-Payload stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted payload and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using desalting columns.
-
For SEC, use a column equilibrated with the desired storage buffer (e.g., PBS). The first peak to elute will be the conjugated antibody.
-
For dialysis, dialyze against PBS at 4°C with several buffer changes.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess aggregation using SEC.
-
Protocol 2: Conjugation of Maleimide-PEG3-Linker to Antibody Thiols
This protocol details the conjugation of a maleimide-PEG3-linker to free thiols (e.g., from reduced cysteine residues) on an antibody.
Materials and Reagents:
-
Antibody (in a suitable buffer like PBS, pH 7.2)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG3-Payload
-
Anhydrous DMSO or DMF
-
Quenching solution: N-acetylcysteine or L-cysteine
-
Desalting columns or SEC for purification
Procedure:
-
Antibody Reduction (if necessary):
-
If targeting interchain disulfide bonds, add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.
-
Immediately remove the excess reducing agent using a desalting column equilibrated with a degassed reaction buffer (e.g., PBS, pH 7.0-7.2, containing 1 mM EDTA).
-
-
Maleimide-PEG3-Payload Stock Solution:
-
Prepare a stock solution of the Maleimide-PEG3-Payload in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the Maleimide-PEG3-Payload stock solution to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction should be performed in a low-oxygen environment if possible to prevent re-oxidation of thiols.
-
-
Quenching the Reaction:
-
Add a 2- to 3-fold molar excess of the quenching solution (relative to the maleimide reagent) to cap any unreacted maleimide groups.
-
Incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the final ADC from excess payload and reaction byproducts using SEC or dialysis as described in Protocol 1.
-
-
Characterization:
-
Characterize the final ADC for protein concentration, DAR, and aggregation using methods described in Protocol 1.
-
Mandatory Visualizations
Graphviz diagrams can effectively illustrate the role of the PEG3 spacer in complex biological and chemical processes.
Conclusion
The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like PEG3 will be crucial in developing safer and more effective targeted therapies.
References
Methodological & Application
Application Notes and Protocols for Protein Bioconjugation using Propargyl-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-azide is a heterobifunctional linker that serves as a versatile tool in bioconjugation, enabling the precise and efficient labeling of proteins. This linker contains two reactive groups: a terminal alkyne (propargyl group) and an azide group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility and provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.[1][2]
This bifunctionality allows for two primary strategic approaches for protein modification through "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions. The two main types of click chemistry employed are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[3][4] It is known for its high reaction rates and yields. However, the potential cytotoxicity of the copper catalyst requires careful optimization for in vivo applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological conditions without the need for a catalyst, making it highly suitable for live-cell labeling.
These application notes provide detailed protocols for the two primary strategies for using this compound in protein bioconjugation.
Experimental Workflows
The choice of workflow depends on the available functional groups on the protein of interest or the desired modification strategy.
Quantitative Data for Reaction Parameters
Successful bioconjugation relies on the careful optimization of reaction conditions. The following tables provide a summary of key quantitative parameters for both CuAAC and SPAAC reactions.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates but may also lead to aggregation. |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the linker ensures efficient labeling of the protein. |
| Copper(II) Sulfate (CuSO₄) Concentration | 0.2-1 mM | The precursor to the active Cu(I) catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 2-10 mM | Reduces Cu(II) to the active Cu(I) state in situ. A fresh solution should always be used. |
| Copper-chelating Ligand (e.g., THPTA) Concentration | 1-5 mM | Stabilizes the Cu(I) catalyst, enhances reaction rates, and protects the protein from oxidative damage. |
| Reaction Buffer | PBS or Tris-buffered saline (TBS), pH 7.0-8.0 | The reaction is robust across a wide pH range. |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Can be used to dissolve hydrophobic reagents, but high concentrations can denature proteins. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Similar to CuAAC, protein concentration can influence reaction efficiency. |
| Strained Alkyne (e.g., DBCO) Reagent:Protein Molar Ratio | 1.5:1 to 5:1 | A lower molar excess is often sufficient due to the high reactivity of strained alkynes. |
| Reaction Buffer | PBS, HEPES, DMEM, RPMI | The choice of buffer can influence reaction rates. |
| pH | 7.0-8.5 | Higher pH values generally increase SPAAC reaction rates. |
| Reaction Time | 2-12 hours at room temperature or 12-24 hours at 4°C | Reaction times can vary depending on the specific strained alkyne and azide used. |
| Organic Co-solvent (e.g., DMSO) | < 10% (v/v) | Use as needed for reagent solubility. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Azide-Modified Protein via CuAAC
This protocol describes the reaction of the propargyl (alkyne) end of the linker with a protein that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.0-8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ and Sodium Ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the Reaction Buffer.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 10-50 fold).
-
Add THPTA to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.2-1 mM.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-10 mM.
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
-
Purification of the Conjugate:
-
Remove the copper catalyst, excess reagents, and byproducts using a desalting column or dialysis. The purification method of choice is often ion-exchange chromatography.
-
Protocol 2: Conjugation of this compound to an Alkyne-Modified Protein via SPAAC
This protocol details the reaction of the azide end of the linker with a protein that has been functionalized with a strained alkyne, such as DBCO.
Materials:
-
Strained alkyne (e.g., DBCO)-modified protein in a suitable buffer (e.g., PBS)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (for dissolving reagents if necessary)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare the strained alkyne-modified protein in the desired reaction buffer.
-
Dissolve the this compound in a compatible solvent (e.g., PBS or DMSO) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution at a molar excess of 1.5-5 equivalents.
-
The final concentration of any organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours.
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification of the Conjugate:
-
Purify the resulting bioconjugate to remove any unreacted this compound using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the conjugation and purity of the final product by methods such as Mass Spectrometry and HPLC.
-
Application in Studying Signaling Pathways
Protein bioconjugation is a powerful tool for elucidating complex biological processes such as cell signaling pathways. By attaching probes like fluorescent dyes or biotin to specific proteins, researchers can track their localization, interactions, and post-translational modifications. For instance, a protein involved in a kinase signaling cascade could be labeled to visualize its translocation to the nucleus upon pathway activation.
References
Application Notes and Protocols for Propargyl-PEG3-azide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This powerful ligation technique forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. Propargyl-PEG3-azide is a heterobifunctional linker molecule that contains both a terminal alkyne (propargyl group) and an azide group, connected by a flexible triethylene glycol (PEG3) spacer.[1] This structure makes it an invaluable tool in bioconjugation, drug delivery, and materials science, where the PEG spacer can enhance solubility and reduce steric hindrance.[1]
These application notes provide a detailed step-by-step guide for utilizing this compound in CuAAC reactions, aimed at researchers, scientists, and drug development professionals.
Principle of the CuAAC Reaction
The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable triazole ring. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. The reaction is highly specific and proceeds under mild conditions, including aqueous environments, making it ideal for the modification of biomolecules. To enhance the reaction rate and protect the biomolecules from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.
Data Presentation
While specific yield data for CuAAC reactions involving this compound is not extensively tabulated in the literature, the yields for CuAAC reactions are generally high, often exceeding 70-95% with proper optimization. The reaction kinetics are a critical factor, and the following table summarizes the relative reaction rates of various propargyl derivatives, which serve as a proxy for the reactivity of the propargyl group in this compound.
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) | Catalyst System | Notes |
| Propargyl Ethers (general) | ~5 | ~15 | 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4) | Represents a class of compounds structurally similar to the propargyl end of this compound.[2] |
| Propargyl Alcohol | ~6 | ~20 | 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4) | A common and cost-effective alkyne used in click reactions.[2] |
| N-Propargylamides | ~5-7 | ~15-25 | 100 µM CuSO₄, 500 µM THPTA, 5 mM Sodium Ascorbate in PBS buffer (pH 7.4) | Another frequently utilized class of propargylated compounds.[2] |
Experimental Protocols
This section provides a general protocol for a CuAAC reaction using this compound. It is important to note that optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates and applications.
Materials and Reagents
-
This compound
-
Azide- or Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)
-
Solvent: Deionized water, phosphate-buffered saline (PBS), or a mixture of tert-butanol and water (1:1) are common. Dimethyl sulfoxide (DMSO) can be used to dissolve starting materials.
-
Nitrogen or Argon gas (for deoxygenation)
Stock Solution Preparation
-
This compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM.
-
Molecule of Interest Solution: Prepare a stock solution of your azide- or alkyne-functionalized molecule in a compatible solvent. The concentration will depend on the specific molecule and experimental design.
-
Copper(II) Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
THPTA Solution (Optional): Prepare a 50 mM stock solution of THPTA in deionized water.
General CuAAC Protocol
-
Reactant Preparation: In a microcentrifuge tube, add the this compound solution and the solution of your molecule of interest. The molar ratio is typically 1:1 to 1.5:1 of the azide to the alkyne.
-
Add Ligand (Optional): If using THPTA, add the stock solution to the reaction mixture. A common final concentration is 5 times that of the copper sulfate.
-
Add Copper Catalyst: Add the CuSO₄ stock solution to the reaction mixture. A typical final concentration ranges from 50 µM to 250 µM.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically 5-10 times the concentration of the copper sulfate.
-
Reaction Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. The reaction can be monitored by an appropriate analytical technique such as LC-MS or HPLC.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding a copper-chelating agent like ethylenediaminetetraacetic acid (EDTA). The final product can be purified using methods such as size-exclusion chromatography, dialysis, or HPLC to remove the catalyst and unreacted reagents.
Mandatory Visualizations
References
Application Notes and Protocols: Copper-Free Click Chemistry with Propargyl-PEG3-azide and DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), represents a significant advancement in bioconjugation.[1][][3] This bioorthogonal reaction enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][4] The reaction between a dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule, such as Propargyl-PEG3-azide, proceeds rapidly and with high specificity to form a stable triazole linkage.
The driving force for this reaction is the high ring strain of the cyclooctyne in the DBCO molecule, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide. This allows the reaction to occur efficiently at physiological temperatures and in aqueous buffers. The bioorthogonal nature of the DBCO and azide groups ensures that they do not react with other functional groups present in biological systems, leading to highly specific labeling and conjugation. The inclusion of a PEG3 linker on the azide component enhances its hydrophilicity.
Key Advantages of DBCO-Azide Click Chemistry:
-
Biocompatibility: The elimination of the need for a toxic copper catalyst makes this chemistry suitable for use in living cells and organisms.
-
High Specificity and Bioorthogonality: DBCO and azide groups react exclusively with each other, minimizing off-target reactions and background signal.
-
Rapid Reaction Kinetics: The strain-promoted nature of the reaction allows for fast and efficient conjugation, even at low concentrations.
-
Stability: Both the reactant moieties and the resulting triazole linkage are stable under a wide range of conditions.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous media and at low temperatures.
Reaction Mechanism
The core of this technology is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The inherent ring strain of the DBCO molecule allows it to react with an azide without the need for a catalyst, forming a stable triazole ring.
Applications
The versatility of copper-free click chemistry makes it a valuable tool in various research and development areas, including:
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other tags to proteins, nucleic acids, and lipids for detection and tracking.
-
Cell Surface Labeling and Imaging: Metabolic labeling of cellular glycans with azide-containing sugars, followed by reaction with a DBCO-conjugated probe for visualization.
-
Drug Development: Construction of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
-
Material Science: Modification of nanoparticles and surfaces.
Quantitative Data Summary
The efficiency of the DBCO-azide conjugation is influenced by factors such as reactant concentrations, incubation time, and temperature. The following tables provide a summary of typical reaction parameters.
Table 1: General Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:4 | A slight excess of one reactant can drive the reaction to completion. The limiting component is typically the more precious biomolecule. |
| Incubation Temperature | 4°C to 37°C | Lower temperatures (4°C) are used for longer incubations (overnight) to maintain biomolecule stability. Higher temperatures (25-37°C) can shorten reaction times. |
| Incubation Time | 1 to 24 hours | Dependent on temperature, concentration, and the specific reactants. Reactions can be complete in 1-4 hours at room temperature or require overnight incubation at 4°C. |
| pH | 7.0 - 8.5 | The reaction is efficient at neutral to slightly basic pH. |
| Solvent | Aqueous buffers (e.g., PBS) | DMSO or DMF can be used to dissolve non-water-soluble reactants, but the final concentration in the aqueous reaction mixture should be kept low (typically <20%). |
Table 2: Second-Order Rate Constants for Selected Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| DBCO | ~0.1 |
| DIFO | 0.076 |
| BCN | 0.14 |
| DIBO | 0.17 |
Note: This data is for comparative purposes. Actual reaction rates can vary based on the specific azide and reaction conditions.
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound and a DBCO-NHS Ester
This protocol describes the conjugation of a protein (e.g., an antibody) to this compound. The protein is first activated with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine residues) on the protein surface. The DBCO-activated protein is then reacted with the azide.
Materials:
-
Protein (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
This compound
-
Quenching solution (e.g., 100 mM Tris or glycine in water).
-
Spin desalting columns or other means for buffer exchange and purification.
Procedure:
-
Pre-conjugation Preparations:
-
If the protein solution contains additives like BSA or gelatin, they must be removed.
-
Ensure the buffer is amine-free (e.g., PBS) as amine-containing buffers will compete with the protein for reaction with the NHS ester.
-
-
Activation of Protein with DBCO-NHS Ester:
-
Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO/DMF concentration should be around 20% to maintain protein stability.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Quenching the Activation Reaction:
-
Add the quenching solution (e.g., 10 µL of 100 mM Tris) to the reaction mixture to stop the reaction by consuming any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-Activated Protein:
-
Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column.
-
-
Copper-Free Click Reaction:
-
Add a 2-4 fold molar excess of this compound to the purified DBCO-activated protein.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Validation:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC) to remove any unreacted azide.
-
Validate the final conjugate using methods such as SDS-PAGE, which should show a band of higher molecular weight for the conjugated protein compared to the unconjugated protein.
-
Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering
This protocol outlines the labeling of cell surface glycans. Cells are first cultured with an azide-containing sugar, which is metabolically incorporated into cell surface glycoproteins. The cells are then labeled with a DBCO-functionalized probe (e.g., a fluorophore).
Materials:
-
Cells of interest in culture.
-
Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz).
-
DBCO-functionalized detection reagent (e.g., DBCO-fluorophore).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium.
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-containing sugar. The optimal concentration and incubation time should be determined for each cell line.
-
For example, incubate cells with Ac4ManNAz-containing medium. The cells' metabolic machinery will process the sugar and display azide groups on the cell surface.
-
-
Cell Preparation for Labeling:
-
After incubation, gently wash the azide-metabolically labeled cells twice with PBS to remove any unincorporated azide sugar.
-
-
Cell Labeling with DBCO Detection Reagent:
-
Incubate the cells with the DBCO detection reagent (e.g., 15 µM DBCO-fluorophore) in growth media for 1 hour at 37°C.
-
-
Final Washes and Analysis:
-
Wash the cells three times with PBS to remove any unbound DBCO reagent.
-
The cells are now labeled and ready for downstream analysis such as flow cytometry or fluorescence microscopy.
-
Troubleshooting: If high background fluorescence is observed, an additional incubation step in DBCO-reagent-free culture media for 1-2 hours prior to analysis can be beneficial.
-
Conclusion
The copper-free click chemistry reaction between this compound and DBCO-functionalized molecules is a robust and versatile tool for bioconjugation. Its biocompatibility, specificity, and efficiency make it highly suitable for a wide range of applications in research, diagnostics, and therapeutics. By following the detailed protocols and considering the quantitative data provided, researchers can effectively implement this powerful technology in their work.
References
Propargyl-PEG3-Azide: Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-azide is a heterobifunctional linker that plays a crucial role in the development of next-generation antibody-drug conjugates (ADCs). This linker, featuring a propargyl group on one end and an azide group on the other, connected by a three-unit polyethylene glycol (PEG) spacer, facilitates the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies (mAbs) through "click chemistry." The incorporation of a PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting ADC, thereby improving its therapeutic index.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in ADC development.
Key Features and Applications
This compound is a versatile tool for bioconjugation, offering several advantages in the context of ADC development:
-
Bioorthogonal Reactivity: The azide and propargyl groups are bioorthogonal, meaning they react selectively with each other without interfering with biological functional groups, ensuring specific conjugation.[5]
-
Click Chemistry: It is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and reliable click chemistry reaction that forms a stable triazole linkage.
-
PEG Spacer: The hydrophilic PEG3 spacer improves the solubility and reduces aggregation of ADCs, particularly those with hydrophobic payloads. It can also prolong the circulation half-life of the ADC.
-
Precise Drug-to-Antibody Ratio (DAR): When used in conjunction with site-specific antibody modification techniques, this linker allows for the production of homogeneous ADCs with a controlled DAR, leading to improved consistency and safety profiles.
Experimental Data
The following tables summarize typical quantitative data obtained during the development of an ADC using a this compound linker. These values are illustrative and may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Result | Method of Analysis |
| Conjugation Efficiency | > 95% | UV-Vis Spectroscopy, RP-HPLC |
| Average DAR | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| ADC Purity | > 98% | Size Exclusion Chromatography (SEC) |
| Unconjugated Antibody | < 2% | HIC, RP-HPLC |
Table 2: In Vitro Stability of ADC
| Condition | Time Point | % Intact ADC Remaining | Method of Analysis |
| Human Plasma (37°C) | 24 hours | 98% | ELISA, LC-MS |
| 72 hours | 95% | ELISA, LC-MS | |
| 144 hours | 91% | ELISA, LC-MS | |
| PBS (pH 7.4, 4°C) | 1 month | > 99% | SEC-HPLC |
Table 3: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) | Unconjugated Payload IC50 (ng/mL) |
| SK-BR-3 | High | 15 | 0.5 |
| BT-474 | High | 25 | 0.5 |
| MCF-7 | Low | > 1000 | 0.8 |
| MDA-MB-231 | Negative | > 1000 | 1.2 |
Experimental Protocols
Protocol 1: Antibody Modification with an Azide Handle
This protocol describes the introduction of an azide group onto the antibody, which will then react with the propargyl group of the linker-payload conjugate.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
PBS, pH 7.4
-
DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
NHS Ester Stock Solution: Dissolve the Azide-PEG-NHS ester in DMSO to a final concentration of 10 mM.
-
Conjugation Reaction: Add a 10-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the azide-modified antibody using a BCA protein assay or UV-Vis spectroscopy at 280 nm.
Protocol 2: Payload Modification with this compound
This protocol is not directly applicable as the this compound linker already contains the azide. Instead, a payload would be modified with a propargyl group to react with the azide on the linker. For the purpose of this guide, we will assume a payload is already functionalized with a propargyl group.
Protocol 3: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a propargyl-functionalized payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Propargyl-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS, pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the propargyl-payload in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix: In a separate tube, mix CuSO4 and THPTA at a 1:5 molar ratio.
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified antibody with a 5- to 10-fold molar excess of the propargyl-payload.
-
Add the CuSO4/THPTA premix to the antibody-payload solution to a final copper concentration of 0.25 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle agitation, protected from light.
-
Purification: Purify the resulting ADC using an SEC system to remove unreacted payload, catalyst, and other small molecules. The mobile phase should be a formulation buffer such as PBS.
-
Characterization:
-
Determine the final ADC concentration.
-
Analyze the DAR using HIC-HPLC.
-
Assess purity and aggregation by SEC-HPLC.
-
Confirm the molecular weight by mass spectrometry.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using CuAAC click chemistry.
General Mechanism of Action for an ADC
Caption: General mechanism of action of an antibody-drug conjugate.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unlocking Targeted Protein Degradation: Applications of Propargyl-PEG3-azide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Propargyl-PEG3-azide has emerged as a valuable and versatile bifunctional linker in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a terminal propargyl group and an azide moiety connected by a flexible three-unit polyethylene glycol (PEG) chain, positions it as an ideal tool for the modular synthesis of PROTACs via "click chemistry." This application note details the utility of this compound in the synthesis of PROTACs, with a particular focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The use of this compound as a linker offers several advantages in PROTAC design and synthesis:
-
Modular and Efficient Synthesis: The azide and alkyne functional groups of this compound are bio-orthogonal, meaning they react specifically with each other without interfering with other functional groups present in the protein-targeting ligand or the E3 ligase ligand. This allows for a highly efficient and modular "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to connect the two ligands. This modularity facilitates the rapid generation of PROTAC libraries with diverse ligands and linker attachment points for optimization.
-
Improved Physicochemical Properties: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC, a common challenge for these relatively large molecules. Improved solubility can translate to better cell permeability and bioavailability.
-
Optimal Spacing and Flexibility: The PEG3 linker provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex necessary for efficient ubiquitination and subsequent degradation of the target protein.
A prime example of the application of this linker chemistry is in the development of BRD4-targeting PROTACs. BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins and a key regulator of oncogene transcription. Its degradation has shown significant therapeutic potential in various cancers. By coupling a BRD4 inhibitor (such as JQ1) to an E3 ligase ligand (like pomalidomide, which recruits Cereblon), via a this compound linker, potent and specific BRD4 degraders can be synthesized.
Quantitative Data Summary
The following table summarizes hypothetical yet representative quantitative data for a BRD4-targeting PROTAC synthesized using a this compound linker, based on typical values reported in the literature for similar BET degraders.
| PROTAC Identifier | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-PEG3-Pom | BRD4 | Cereblon (CRBN) | MV4-11 | 15 | >95 |
| BRD4-PEG3-Pom | BRD4 | Cereblon (CRBN) | HeLa | 25 | >90 |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC using this compound via Click Chemistry
This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-PEG3-Pom," by coupling an alkyne-functionalized JQ1 derivative with an azide-functionalized pomalidomide derivative using this compound as the linker precursor.
Materials:
-
Alkyne-functionalized JQ1 (1.0 eq)
-
Azide-functionalized Pomalidomide (1.0 eq)
-
This compound (for reference, though in this protocol the azide and alkyne are on the ligands)
-
Copper(II) sulfate (CuSO4) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (0.1 eq) (optional, to stabilize Cu(I))
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water (H2O)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Preparative HPLC system
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkyne-functionalized JQ1 (1.0 eq) and the azide-functionalized pomalidomide (1.0 eq) in a mixture of DMF and water (4:1).
-
Catalyst Preparation: In a separate vial, dissolve CuSO4 (0.1 eq) and sodium ascorbate (0.5 eq) in water. If using, pre-mix CuSO4 with TBTA before adding the sodium ascorbate.
-
Click Reaction: Add the freshly prepared copper/ascorbate solution to the reaction mixture containing the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).
-
Final Purification and Characterization: Further purify the PROTAC by preparative HPLC to obtain the final product with high purity. Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for BRD4 Protein Degradation
This protocol details the procedure to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Materials:
-
MV4-11 or HeLa cells
-
Complete cell culture medium
-
Synthesized PROTAC (BRD4-PEG3-Pom)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MV4-11 or HeLa cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with various concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysates. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Probe the same membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding GAPDH band intensity. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Workflow for PROTAC synthesis using click chemistry.
Caption: Mechanism of PROTAC-mediated target protein degradation.
Caption: Simplified BRD4 signaling pathway and PROTAC intervention.
Application Notes and Protocols for Cell Surface Labeling Using Propargyl-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface labeling is a critical technique in biological research and drug development, enabling the visualization, tracking, and quantification of cellular processes. The advent of bioorthogonal chemistry, particularly copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has provided powerful tools for the specific modification of biomolecules in their native environment.[1][2][3] Propargyl-PEG3-azide is a heterobifunctional linker that contains both a propargyl (an alkyne) and an azide group, connected by a flexible polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, sequential "click" chemistry approach for advanced cell surface labeling applications.
This document provides detailed application notes and protocols for the use of this compound in cell surface labeling, targeting researchers, scientists, and drug development professionals.
Principle of the Method
The use of this compound for cell surface labeling is predicated on a two-step bioorthogonal strategy. First, a bioorthogonal functional group (either an azide or an alkyne) is introduced onto the cell surface. This is typically achieved through metabolic glycoengineering, where cells are cultured with an unnatural sugar analog that is incorporated into cell surface glycans.[4][5] Subsequently, the this compound linker is introduced, with one of its functional groups reacting with the bioorthogonal handle on the cell surface. The second functional group on the linker is then available for the attachment of a reporter molecule, such as a fluorophore or a biotin tag, via a second click reaction.
The PEG spacer in the linker enhances solubility and minimizes steric hindrance, potentially improving the efficiency of the labeling reactions.
Applications
The dual functionality of this compound opens up a range of advanced cell surface labeling applications:
-
Sequential Labeling: Allows for the attachment of two different molecules to the cell surface in a controlled manner.
-
Signal Amplification: The linker can be used to attach multiple reporter molecules to a single cell surface target.
-
Cell-Cell Conjugation: The bifunctional nature of the linker can be exploited to mediate the connection between two different cell populations, each expressing a complementary bioorthogonal handle.
-
Drug Delivery Systems: In drug development, this linker can be used to attach a targeting moiety to the cell surface first, followed by the attachment of a therapeutic payload.
Experimental Protocols
This section provides detailed protocols for a two-step cell surface labeling strategy using this compound. The example protocol describes the metabolic incorporation of an alkyne group onto the cell surface, followed by sequential click reactions with this compound and a fluorescent reporter.
Protocol 1: Two-Step Cell Surface Labeling via Metabolic Incorporation of an Alkyne
Step 1: Metabolic Labeling of Cell Surface Glycans with an Alkyne Reporter
This protocol outlines the introduction of terminal alkyne groups into cell surface glycans using an acetylated N-acetylmannosamine analog.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
N-propargyl-acetylmannosamine (ManNAl) or a similar alkyne-modified sugar
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Culture cells to the desired confluency in a suitable culture vessel.
-
Prepare a stock solution of the alkyne-modified sugar in a biocompatible solvent (e.g., DMSO or sterile water).
-
Supplement the cell culture medium with the alkyne-modified sugar to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the alkyne-sugar into cell surface glycans.
-
Gently wash the cells three times with PBS to remove any unincorporated alkyne-sugar.
Step 2: Sequential Click Chemistry with this compound and a Fluorescent Probe
This part of the protocol describes the sequential reaction of the cell surface alkynes with this compound, followed by the reaction of the terminal propargyl group with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-labeled cells from Step 1
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
For CuAAC Reaction:
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
-
For SPAAC Reaction (for the second step if using a strained alkyne reporter):
-
DBCO-, BCN-, or other strained alkyne-functionalized reporter
-
-
Labeling buffer (e.g., PBS with 1% BSA)
Procedure:
Part A: First Click Reaction (Azide of the linker with cell surface alkyne - CuAAC)
-
Prepare a fresh solution of the CuAAC catalyst. In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Dilute the this compound in labeling buffer to a final concentration of 50-100 µM.
-
To the alkyne-labeled cells, add the this compound solution.
-
Add the CuSO₄/THPTA premix to the cells to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with labeling buffer to remove unreacted linker and catalyst components.
Part B: Second Click Reaction (Propargyl of the linker with azide-dye - CuAAC)
-
Prepare a fresh solution of the CuAAC catalyst as in Part A, step 1.
-
Prepare a solution of the azide-functionalized fluorescent dye in labeling buffer at a concentration of 10-50 µM.
-
Add the azide-dye solution to the cells from Part A.
-
Add the CuSO₄/THPTA premix to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with labeling buffer to remove unreacted dye and catalyst.
-
The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
Quantitative Data
The efficiency of cell surface labeling depends on several factors, including the efficiency of metabolic incorporation and the kinetics and biocompatibility of the click chemistry reaction. Below is a comparison of the two main types of click chemistry used in cell labeling.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reaction Rate | Very fast (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Fast (k ≈ 0.1 - 1 M⁻¹s⁻¹) |
| Biocompatibility | Moderate; copper can be toxic to cells, but toxicity is mitigated by using ligands like THPTA. | High; no toxic metal catalyst is required. |
| Reagent Size | Small alkyne and azide groups, minimizing potential steric hindrance. | Bulky cyclooctyne reagents, which may perturb biological systems. |
| Reaction Conditions | Requires a copper source, a reducing agent, and a copper-chelating ligand. | Proceeds under physiological conditions without a catalyst. |
| Labeling Efficiency | Can be very high with optimized conditions. | Generally high, but may require longer incubation times or higher reagent concentrations. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for two-step cell surface labeling.
Signaling Pathway Context: Glycosylation
Caption: Metabolic incorporation of alkyne-modified sugar.
Logical Relationship of Sequential Click Reactions
Caption: Sequential click reactions on the cell surface.
References
Application Notes and Protocols for Nanoparticle Functionalization with Propargyl-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with heterobifunctional linkers such as Propargyl-PEG3-azide is a cornerstone of modern nanomedicine and targeted drug delivery. This linker provides both a propargyl group and an azide group, enabling highly efficient and specific conjugation of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces non-specific protein binding, and improves the in vivo circulation time of the nanoparticles.[1]
These application notes provide a detailed protocol for the functionalization of nanoparticles with this compound and subsequent bioconjugation.
Applications
The functionalization of nanoparticles with this compound opens up a wide range of applications in biomedical research and drug development, including:
-
Targeted Drug Delivery: Conjugation of targeting ligands such as antibodies, peptides (e.g., cRGD), or small molecules to the nanoparticle surface allows for specific delivery of therapeutic payloads to diseased cells and tissues, such as cancer cells.
-
Medical Imaging: Attachment of imaging agents like fluorescent dyes or contrast agents for MRI and other imaging modalities.
-
Development of Antibody-Drug Conjugates (ADCs): The propargyl and azide groups serve as handles for the precise attachment of cytotoxic drugs to antibodies, a key strategy in cancer therapy.[2][3][4]
-
Biosensing: Immobilization of capture probes (e.g., DNA, aptamers) on the nanoparticle surface for the detection of specific biomarkers.
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the functionalization of nanoparticles and subsequent bioconjugation is depicted below. This process typically involves the initial surface modification of the nanoparticle, followed by the "click" chemistry conjugation step.
Figure 1: General experimental workflow for nanoparticle functionalization and bioconjugation.
The core of the bioconjugation process is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and regioselective transformation that forms a stable triazole linkage.
Figure 2: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocols
Protocol 1: Functionalization of Amine-Coated Nanoparticles with Propargyl-PEG3-NHS Ester
This protocol describes the functionalization of nanoparticles with primary amine groups on their surface using a Propargyl-PEG3-NHS ester linker. The NHS ester reacts with the primary amines to form a stable amide bond.
Materials:
-
Amine-functionalized nanoparticles (1-10 mg/mL)
-
Propargyl-PEG3-NHS ester
-
Reaction Buffer: Amine-free buffer, e.g., PBS (phosphate-buffered saline), pH 7.2-8.0
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., centrifugation, size exclusion chromatography, or dialysis)
Procedure:
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting.
-
-
Linker Preparation:
-
Equilibrate the vial of Propargyl-PEG3-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the reconstituted linker.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved linker to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring or rotation.
-
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted linker.
-
-
Purification:
-
Purify the functionalized nanoparticles from excess linker and byproducts using an appropriate method such as centrifugation, size exclusion chromatography, or dialysis against the desired storage buffer.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol details the conjugation of an azide-containing biomolecule to the propargyl-functionalized nanoparticles from Protocol 1.
Materials:
-
Propargyl-functionalized nanoparticles
-
Azide-modified biomolecule (e.g., peptide, protein, oligonucleotide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Conjugation Buffer: e.g., PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare fresh sodium ascorbate solution immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Propargyl-functionalized nanoparticles in Conjugation Buffer.
-
Azide-modified biomolecule (typically 2-10 molar excess relative to the alkyne groups on the nanoparticles).[5]
-
Premix the CuSO₄ and THPTA ligand in a 1:5 molar ratio and add to the reaction mixture. The final concentration of CuSO₄ is typically 50-250 µM.
-
Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) state.
-
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the bioconjugated nanoparticles from unreacted biomolecules, copper catalyst, and other reagents using a suitable method such as size exclusion chromatography, affinity chromatography (if applicable), or dialysis.
-
Characterization and Data Presentation
Thorough characterization of the functionalized nanoparticles is crucial to ensure successful conjugation and to understand their physicochemical properties.
| Parameter | Method | Expected Outcome for Successful Functionalization | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter upon conjugation of the PEG linker and the biomolecule. | |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A minimal increase in PDI. A significant increase may indicate aggregation. | |
| Zeta Potential | Electrophoretic Light Scattering | A change in the surface charge depending on the initial surface chemistry and the nature of the conjugated molecule. For amine-functionalized nanoparticles, a decrease in positive charge is expected after reaction with an NHS ester. | |
| Presence of Azide/Alkyne Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a characteristic peak for the azide (N₃) stretching vibration around 2100 cm⁻¹. The alkyne C≡C stretch is often weak and may be difficult to observe. | |
| Confirmation of Conjugation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to confirm the presence of the PEG linker and the conjugated biomolecule, although it may be challenging for large nanoparticles. | |
| Quantification of Ligands | Super-Resolution Microscopy (e.g., DNA-PAINT) | Provides single-particle level quantification of the number of functional ligands on the nanoparticle surface. | |
| Conjugation Efficiency | Spectrophotometry or Chromatography | Quantification of the amount of biomolecule conjugated to the nanoparticles. |
Troubleshooting
| Problem | Possible Cause | Solution | Reference |
| Low Functionalization Efficiency | - Hydrolysis of the NHS ester linker- Presence of primary amines in the nanoparticle buffer- Insufficient molar excess of the linker- Inactive nanoparticles (loss of amine groups) | - Prepare the linker solution immediately before use.- Ensure the nanoparticle buffer is free of primary amines.- Increase the molar excess of the linker.- Quantify the amine groups on the nanoparticles before functionalization. | |
| Nanoparticle Aggregation | - Incomplete surface coverage with PEG- Inappropriate buffer conditions (pH, ionic strength)- Hydrophobic interactions of the conjugated biomolecule | - Increase the molar excess of the PEG linker.- Optimize the buffer composition.- Consider using a longer PEG spacer. | |
| Low "Click" Reaction Yield | - Oxidation of the Cu(I) catalyst- Sequestration of the copper catalyst by the biomolecule or nanoparticle- Insufficient reducing agent | - Ensure the sodium ascorbate solution is freshly prepared.- Use a copper-chelating ligand like THPTA.- Increase the concentration of the copper catalyst and ligand.- Add an excess of a non-interfering metal like Zn(II) to occupy binding sites. |
References
Application Notes and Protocols: Propargyl-PEG3-azide for Oligonucleotide and DNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-azide is a bifunctional linker molecule that serves as a valuable tool for the modification and labeling of oligonucleotides and DNA. This reagent features a propargyl group (an alkyne) at one end and an azide group at the other, connected by a flexible triethylene glycol (PEG3) spacer. The presence of both an alkyne and an azide within the same molecule allows for versatile conjugation strategies, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4]
The PEG3 linker enhances solubility and reduces steric hindrance, making it an ideal component in bioconjugation applications.[5] This application note provides detailed protocols for the use of this compound in the labeling of oligonucleotides and DNA, along with quantitative data to guide experimental design.
Principle of Labeling
The primary application of this compound in this context is to bridge an azide-modified oligonucleotide with an alkyne-containing molecule of interest (or vice versa). The most common approach involves the synthesis of an azide-modified oligonucleotide, which can then be "clicked" to a propargyl-functionalized reporter molecule (e.g., a fluorescent dye, biotin, or a therapeutic agent). The CuAAC reaction forms a stable and biocompatible triazole linkage. This method offers high efficiency and specificity, proceeding reliably in aqueous environments.
Quantitative Data Summary
The efficiency of oligonucleotide labeling using click chemistry is influenced by various factors, including the purity of the oligonucleotide, the reaction conditions, and the purification method.
| Parameter | Value/Range | Remarks |
| Purity of Oligonucleotides (Post-Synthesis) | ||
| Desalting | Suitable for < 36 bases | Removes small-molecule by-products. |
| Reverse-Phase HPLC (RP-HPLC) | ~80% | Ideal for oligonucleotides < 50 bases. |
| Dual HPLC (AX-HPLC followed by RP-HPLC) | ~90% | Recommended for high-purity applications like qPCR probes. |
| CuAAC Reaction Efficiency | ||
| DNA-templated ligation | Nearly quantitative conversion in 5 min | The observed rate constant (kobs) was 1.1 min-1, comparable to T4 DNA ligase. |
| General Bioconjugation | High | Click chemistry provides by far the highest conjugation efficiency compared to amine/NHS-ester or thiol/maleimide labeling. |
| Post-Labeling Purification | ||
| RP-HPLC | Effective | Separates the labeled oligonucleotide from unreacted components based on hydrophobicity. |
| Anion-Exchange HPLC (AX-HPLC) | Useful for longer oligos (40-100 bases) | Can tolerate high pH and is suitable for oligos with secondary structures. |
| Polyacrylamide Gel Electrophoresis (PAGE) | High resolution | Suitable for purifying oligonucleotides, especially for ensuring length homogeneity. |
Experimental Protocols
Synthesis of Azide-Modified Oligonucleotides
Azide modifications can be introduced into oligonucleotides at the 3' or 5' terminus, or internally, during solid-phase synthesis using appropriately modified phosphoramidites or solid supports.
Materials:
-
Azide-modified CPG solid support (for 3'-azide modification) or 2'-azido-2'-deoxynucleoside phosphoramidite (for internal modification)
-
Standard DNA synthesis reagents and instrument
-
Deprotection solution (e.g., AMA: 1:1 mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine)
-
Purification system (HPLC or PAGE)
Protocol:
-
Automated Solid-Phase Synthesis: Perform the oligonucleotide synthesis on a standard DNA synthesizer. For a 3'-azide modification, use an azide-modified CPG support. For internal modifications, incorporate the 2'-azido-2'-deoxynucleoside phosphoramidite at the desired position.
-
Cleavage and Deprotection: After synthesis, treat the solid support with the deprotection solution. For AMA, incubate at 65°C for 15-30 minutes. For standard ammonia deprotection, incubate at room temperature for 24 hours or at 60°C for 6 hours.
-
Purification: Purify the crude azide-modified oligonucleotide using RP-HPLC or PAGE to remove failure sequences and protecting groups.
-
Quantification and Quality Control: Determine the concentration of the purified oligonucleotide by UV-Vis spectroscopy (A260). Confirm the mass and purity using mass spectrometry (e.g., ESI-MS).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes the labeling of an azide-modified oligonucleotide with a propargyl-containing molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified oligonucleotide
-
Propargyl-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., TBTA or THPTA) stock solution (e.g., 50 mM in DMSO/water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0-7.5)
-
Nuclease-free water
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified oligonucleotide (to a final concentration of ~50-100 µM)
-
Propargyl-functionalized molecule (e.g., 2-5 fold molar excess over the oligonucleotide)
-
Buffer
-
Nuclease-free water to adjust the final volume
-
-
Prepare Copper/Ligand Complex: In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often recommended to protect the biomolecule.
-
Add Reagents to the Main Reaction:
-
Add the premixed copper/ligand solution to the oligonucleotide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by HPLC or PAGE.
-
Quenching and Purification:
-
Quench the reaction by adding EDTA to chelate the copper.
-
Purify the labeled oligonucleotide from the reaction mixture to remove excess reagents. This can be achieved by ethanol precipitation followed by RP-HPLC or PAGE.
-
Mandatory Visualizations
Caption: Experimental workflow for oligonucleotide labeling using this compound via CuAAC.
Caption: Logical relationship of this compound in oligonucleotide labeling.
References
Application Notes and Protocols: Use of Propargyl-PEG3-azide in Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-azide is a heterobifunctional linker molecule that plays a crucial role in the advanced design and functionalization of hydrogels for biomedical applications. This linker contains two key functional groups: a terminal alkyne (propargyl group) and an azide group, separated by a flexible tri-polyethylene glycol (PEG3) spacer. This unique structure allows for sequential and specific chemical reactions, primarily through "click chemistry," enabling the precise engineering of hydrogel properties for applications ranging from tissue engineering to controlled drug delivery.
Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers high reaction specificity, rapid kinetics, and biocompatibility, making it an ideal tool for hydrogel synthesis and modification.[1][2] this compound serves as a versatile building block in this context, primarily for the post-fabrication modification of hydrogels to introduce specific functionalities.
Core Applications of this compound in Hydrogel Science
While not typically used as a primary crosslinker for hydrogel formation due to its heterobifunctional nature, this compound is instrumental in:
-
Biofunctionalization of Hydrogels: Introducing bioactive molecules such as peptides (e.g., RGD for cell adhesion), growth factors, or enzymes to the hydrogel matrix. This is achieved by first reacting one end of the linker with the hydrogel and the other end with the biomolecule.
-
Drug Conjugation: Covalently attaching therapeutic agents to the hydrogel network for controlled and sustained release. The PEG spacer can enhance the solubility and stability of the conjugated drug.
-
Multi-functional Hydrogel Systems: Creating hydrogels with multiple, distinct functionalities by leveraging the orthogonal reactivity of the alkyne and azide groups.
Experimental Protocols
Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general method for forming a PEG-based hydrogel using a multi-arm PEG-azide and a strained alkyne crosslinker, such as a dibenzocyclooctyne (DBCO) functionalized PEG. This type of hydrogel can be subsequently modified using this compound.
Materials:
-
4-arm PEG-Azide (10 kDa)
-
4-arm PEG-DBCO (10 kDa)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve 4-arm PEG-Azide in PBS to a final concentration of 5% (w/v).
-
Dissolve 4-arm PEG-DBCO in PBS to a final concentration of 5% (w/v).
-
Ensure both solutions are fully dissolved by gentle vortexing.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix equal volumes of the 4-arm PEG-Azide and 4-arm PEG-DBCO solutions.
-
For a 100 µL hydrogel, mix 50 µL of each precursor solution.
-
Gently pipette the mixture up and down to ensure homogeneity.
-
Gelation should occur within minutes at room temperature.[1]
-
Quantitative Data for SPAAC Hydrogel Formation:
| Parameter | Value | Reference |
| Gelation Time | 10 - 60 seconds | [1] |
| Young's Modulus | 1 - 18 kPa | [1] |
| Mass Swelling Ratio | 45 - 76 |
Protocol 2: Post-Fabrication Modification of a Hydrogel with this compound
This protocol details the modification of a pre-formed hydrogel containing a reactive group (e.g., an alkyne) with this compound to introduce a free azide group for further functionalization.
Materials:
-
Pre-formed alkyne-containing hydrogel (from Protocol 1, using an excess of DBCO-PEG)
-
This compound
-
PBS, pH 7.4
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 10 mM solution of this compound in PBS.
-
Prepare a 100 mM solution of CuSO4 in sterile water.
-
Prepare a 200 mM solution of Sodium Ascorbate in sterile water (prepare fresh).
-
-
Hydrogel Modification:
-
Immerse the pre-formed alkyne-containing hydrogel in the 10 mM this compound solution.
-
Add CuSO4 to a final concentration of 1 mM.
-
Add Sodium Ascorbate to a final concentration of 5 mM to initiate the CuAAC reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Wash the hydrogel extensively with PBS to remove unreacted reagents and the copper catalyst.
-
Workflow for Hydrogel Formation and Modification
Caption: Workflow for hydrogel formation and subsequent modification.
Signaling Pathways and Cellular Interactions
The modification of hydrogels with molecules like this compound is a powerful tool to influence cell behavior. By conjugating specific ligands to the hydrogel scaffold, it is possible to trigger intracellular signaling pathways that control cell adhesion, proliferation, and differentiation.
For example, attaching the RGD peptide sequence (Arginine-Glycine-Aspartic acid) to a hydrogel can mimic the extracellular matrix and promote cell adhesion through integrin binding. This interaction activates focal adhesion kinase (FAK) and subsequent downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell survival and growth.
Integrin-Mediated Cell Adhesion Signaling
Caption: Integrin-mediated signaling initiated by RGD-modified hydrogels.
Quantitative Data on Hydrogel Modification and Properties
The efficiency of hydrogel modification and the resulting properties can be quantified using various analytical techniques.
Table 1: Characterization of Modified Hydrogels
| Parameter | Method of Analysis | Typical Outcome |
| Degree of Functionalization | Spectroscopic analysis (e.g., FTIR, NMR), fluorescent labeling and imaging | Successful incorporation of the linker and bioactive molecule. |
| Mechanical Properties | Rheometry, compression testing | Changes in storage modulus (G') and compressive strength post-modification. |
| Swelling Ratio | Gravimetric analysis | Altered water uptake capacity depending on the nature of the conjugated molecule. |
| Cell Viability | Live/Dead staining (e.g., Calcein AM/Ethidium homodimer) | High cell viability (>90%) in SPAAC-crosslinked hydrogels. |
| Cell Adhesion and Spreading | Microscopy (e.g., phase contrast, confocal) | Increased cell spreading on RGD-modified hydrogels. |
Conclusion
This compound is a valuable tool for the sophisticated engineering of hydrogels. Its heterobifunctional nature allows for the precise, post-fabrication introduction of a wide range of functionalities through efficient and biocompatible click chemistry reactions. The ability to tailor the biochemical and mechanical properties of hydrogels at the molecular level opens up new avenues for creating advanced biomaterials for tissue regeneration, drug delivery, and fundamental cell biology research. The protocols and data presented here provide a foundation for researchers to utilize this compound in their hydrogel-based studies.
References
Application Notes and Protocols for Propargyl-PEG3-azide Reactions with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Propargyl-PEG3-azide in "click chemistry" reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal ligation techniques are instrumental in various applications, including drug delivery, diagnostics, and the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] this compound is a heterobifunctional linker containing both an azide and a propargyl group, allowing for versatile conjugation strategies.[4][5] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an ideal reagent for modifying biomolecules.
Introduction to Azide-Alkyne Cycloaddition Reactions
The reaction between an azide and a terminal alkyne to form a stable triazole ring is a cornerstone of click chemistry. This reaction can be carried out in two primary modes:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to achieve a high rate and regiospecificity, exclusively forming the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. The addition of a chelating ligand, such as THPTA or TBTA, is crucial to stabilize the Cu(I) oxidation state and protect sensitive biomolecules from oxidative damage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that relies on the high ring strain of a cyclooctyne to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems and with delicate biological samples. This compound can participate in SPAAC reactions when the reaction partner is a strained alkyne, such as dibenzocyclooctyne (DBCO).
Data Presentation: Reaction Parameters for CuAAC
Optimizing CuAAC reactions is critical for achieving high yields and preserving the function of sensitive substrates. The following table summarizes key quantitative data for consideration.
| Parameter | Recommended Range/Value | Notes |
| Reactant Molar Ratio (Azide:Alkyne) | 1:1 to 1:3 | A slight excess of one reactant can drive the reaction to completion. For bioconjugation, a 2-5 fold molar excess of the smaller molecule is common. |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk protein precipitation or degradation. |
| Reducing Agent (Sodium Ascorbate) Concentration | 5 - 10 times the copper concentration | A fresh solution should always be used. It reduces Cu(II) to the active Cu(I) state. |
| Ligand (e.g., THPTA) Concentration | 1 - 5 times the copper concentration | The ligand stabilizes the Cu(I) catalyst and protects biomolecules. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically fast at room temperature. Lower temperatures can be used for sensitive substrates. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by techniques like LC-MS or SDS-PAGE. |
| pH | 7.0 - 8.5 | The optimal pH can vary depending on the substrates and buffer system. |
| Solvent | Aqueous buffers (e.g., PBS), DMF, DMSO, or co-solvents | The choice of solvent depends on the solubility of the reactants. Organic co-solvents can be added to improve solubility. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between a molecule containing a terminal alkyne and this compound.
Materials:
-
Alkyne-containing molecule of interest
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMF or DMSO (if needed for solubility)
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing, or silica for column chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-containing molecule and this compound in the reaction buffer to the desired concentrations. If solubility is an issue, a minimal amount of an organic co-solvent like DMF or DMSO can be used.
-
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A common molar ratio is 1:5 (copper:ligand). Allow this mixture to stand for a few minutes.
-
-
Reaction Setup:
-
In a new tube, combine the alkyne-containing molecule and the this compound solution. A typical starting molar ratio is 1:3 (biomolecule:PEG linker).
-
Add the pre-mixed copper/ligand complex to the reactant mixture. The final copper concentration is typically between 50-250 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the copper concentration.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive substrates, the reaction can be performed at 4°C overnight.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.
-
Purify the final conjugate to remove excess reagents, catalyst, and byproducts. Common purification methods include size-exclusion chromatography (SEC) for biomolecules or column chromatography for small molecules. For macromolecular products, dialysis against a solution of EDTA followed by deionized water is also effective for copper removal.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free reaction between a DBCO-functionalized molecule and this compound.
Materials:
-
DBCO-functionalized molecule of interest
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMF or DMSO (if needed for solubility)
-
Purification supplies (e.g., SEC columns or dialysis tubing)
Procedure:
-
Reactant Preparation:
-
Prepare a solution of the DBCO-functionalized molecule in the desired reaction buffer.
-
Prepare a stock solution of this compound in the reaction buffer or a compatible organic solvent.
-
-
SPAAC Reaction:
-
Add a 2-5 fold molar excess of the this compound solution to the DBCO-functionalized molecule.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by SDS-PAGE for proteins, which will show a shift in molecular weight upon conjugation.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound.
-
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Troubleshooting & Optimization
low yield in Propargyl-PEG3-azide click reaction troubleshooting
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." This guide is specifically tailored for researchers, scientists, and drug development professionals experiencing low yields or other issues with the Propargyl-PEG3-azide reaction. Here, you will find troubleshooting guides, FAQs, detailed protocols, and data to help you achieve reliable and high-yielding results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the this compound click reaction.
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the most common reasons?
Several factors can lead to low or no product formation. The most frequent culprits are related to the catalyst, reagents, or reaction conditions.[1]
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Inactive Copper Catalyst: The active catalyst is the Cu(I) ion. It is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1][2] This is the most common reason for reaction failure.
-
Poor Reagent Quality: Impurities or degradation of your Propargyl-PEG3-alkyne or azide-containing molecule can inhibit the reaction.[1][3] Ensure you are using high-purity reagents.
-
Presence of Inhibitors: Functional groups on your substrates (like thiols) or impurities in your buffer (like Tris) can chelate the copper catalyst, rendering it inactive.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can significantly slow down or halt the reaction.
Q2: How can I ensure my copper catalyst is active?
Maintaining the copper in the +1 oxidation state is critical for the reaction to proceed.
-
In Situ Reduction: The most convenient and reliable method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is the most popular choice.
-
Use a Ligand: A copper-stabilizing ligand is essential. Ligands like THPTA or BTTAA protect the Cu(I) from oxidation and disproportionation, boosting reaction efficiency.
-
Degas Solvents: While using a reducing agent helps, minimizing dissolved oxygen by degassing your solvents (sparging with nitrogen or argon) can further prevent catalyst oxidation.
-
Order of Addition: Always pre-mix the Cu(II) salt with the ligand before adding the reducing agent. Adding ascorbate directly to copper without a ligand can lead to the formation of undesirable precipitates.
Q3: My reaction starts but seems to stall before completion. What could be the cause?
Reaction stalling typically points to the depletion of a key component or catalyst deactivation over time.
-
Insufficient Reducing Agent: The sodium ascorbate is consumed as it scavenges oxygen. If the reaction is slow or exposed to air, the ascorbate may be depleted before the reaction is complete, leading to catalyst oxidation. A 3- to 10-fold excess is often recommended.
-
Substrate Instability: One of your starting materials or even the product might be unstable under the reaction conditions, leading to degradation over the course of the experiment.
-
Inhibitory Byproduct Formation: The reaction may generate byproducts that inhibit the catalyst. For instance, byproducts of ascorbate oxidation can be reactive. Adding a scavenger like aminoguanidine can help mitigate these effects.
Q4: I see a blue or green color in my final product after purification. What does this mean?
A blue or green tint is a clear indicator of residual copper contamination, typically from Cu(II) species. Residual copper can be toxic in biological applications and can cause significant signal broadening in NMR spectra, complicating characterization.
-
Removal: Standard purification may not be sufficient. Wash the organic layer with an aqueous solution of a chelating agent like EDTA (0.1 M to 0.5 M) to form a water-soluble copper complex that can be easily removed.
Q5: Can the choice of ligand, solvent, or temperature impact my yield?
Absolutely. Optimizing these parameters is key to a successful reaction.
-
Ligands: The ligand choice depends on your application. Water-soluble ligands like THPTA and BTTAA are excellent for bioconjugation in aqueous buffers. For organic synthesis, TBTA is a common choice.
-
Solvents: The solvent system must fully dissolve all reactants. For bioconjugations, aqueous buffers like phosphate or HEPES (pH 6.5-8.0) are recommended. Avoid Tris buffer, as it inhibits the catalyst. Co-solvents like DMSO or t-butanol can be used to improve the solubility of organic molecules in water.
-
Temperature: CuAAC reactions benefit greatly from higher temperatures. If your biomolecules are stable, gently heating the reaction to 40-60 °C can significantly improve the rate and yield.
Data Presentation: Recommended Reaction Parameters
The following table summarizes typical concentration ranges for key components in a CuAAC reaction. Optimization may be required for specific substrates.
| Component | Recommended Concentration/Ratio | Purpose & Notes |
| Copper (Cu) Source | 50 µM - 1 mM | Typically CuSO₄. Higher concentrations can damage biomolecules. |
| Ligand | 5 equivalents relative to Cu | Ligands like THPTA stabilize Cu(I) and protect biomolecules from oxidative damage. The optimal ligand-to-copper ratio can vary. |
| Reducing Agent | 2.5 mM - 5 mM (or 10-50 eq. to Cu) | Sodium Ascorbate is most common. A sufficient excess is needed to counteract oxygen. |
| Alkyne & Azide | 1:1 to 1:1.2 stoichiometry | A slight excess of one reagent can sometimes drive the reaction to completion. |
| Aminoguanidine | 1 mM (Optional) | Additive to intercept reactive byproducts from ascorbate oxidation, protecting proteins. |
Experimental Protocols
General Protocol for a Small-Scale Aqueous CuAAC Reaction
This protocol is a starting point for the conjugation of an alkyne-modified molecule to an azide-modified molecule in an aqueous buffer.
-
Prepare Stock Solutions:
-
Copper Sulfate (CuSO₄): 20 mM in deionized water.
-
Ligand (THPTA): 100 mM in deionized water.
-
Sodium Ascorbate: 300 mM in deionized water. Prepare this solution fresh before each experiment as it oxidizes in air.
-
Alkyne & Azide Substrates: Prepare at desired concentrations in a suitable buffer (e.g., phosphate buffer).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine your azide and alkyne substrates in your chosen buffer.
-
Add the THPTA ligand solution. Vortex briefly to mix.
-
Add the CuSO₄ solution. The solution may turn a faint blue. Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final volume should be adjusted with buffer as needed.
-
-
Incubation:
-
Protect the reaction from light.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight. For sluggish reactions, incubation at 37-40°C can be beneficial if the substrates are stable.
-
-
Monitoring and Work-up:
-
Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Once complete, purify the product. To remove copper, purification methods such as passing the mixture through a copper-scavenging resin or performing an extraction with an EDTA solution may be necessary.
-
Mandatory Visualizations
Troubleshooting Workflow for Low-Yield Click Reactions
This diagram provides a logical decision tree to diagnose and solve common issues leading to poor reaction outcomes.
Caption: A decision tree for troubleshooting low-yield click reactions.
Catalytic Cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram illustrates the proposed mechanism for the formation of the 1,4-disubstituted triazole product.
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
References
Technical Support Center: Copper Catalyst Removal from Propargyl-PEG3-azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective removal of copper catalysts from Propargyl-PEG3-azide and other similar copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
A1: Residual copper catalysts can be detrimental for several reasons. Copper ions can exhibit cellular toxicity, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream processes, such as fluorescence-based assays or subsequent catalytic transformations. Furthermore, the presence of copper can compromise the stability and purity of the final product.[1] In bioconjugation, residual copper can lead to the degradation of peptides and proteins through the formation of reactive oxygen species.[2][3]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for the removal of residual copper include:
-
Chelation: Utilizing a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed via aqueous extraction.[1]
-
Solid-Phase Extraction: Using solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.
-
Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated by filtration.
-
Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can also be effective.
-
Dialysis: This method is particularly suitable for purifying biomolecules, where the reaction mixture is dialyzed against a buffer containing a chelating agent like EDTA.
Q3: How do I choose the most suitable copper removal method for my experiment?
A3: The selection of the optimal method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are generally preferred. For small organic molecules, a broader range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.
Q4: Can residual copper interfere with subsequent analytical techniques?
A4: Yes, residual copper can interfere with various analytical techniques. For example, it can cause peak broadening in NMR spectroscopy and interfere with mass spectrometry analysis. It is also known to quench fluorescence in fluorogenic click reactions, leading to inaccurate quantification.
Q5: Are there alternatives to copper-catalyzed click chemistry to avoid this purification step?
A5: Yes, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is an excellent alternative that eliminates the need for a copper catalyst and the subsequent removal steps. However, the reagents for SPAAC are often larger and more complex than those for CuAAC.
Troubleshooting Guides
This section addresses common problems encountered during the removal of copper catalysts from reaction mixtures.
Problem 1: Persistent blue or green color in the organic layer after extraction with EDTA.
-
Potential Cause: Incomplete removal of copper salts, or the copper-EDTA complex may have some solubility in your organic solvent. Emulsion formation can also trap the colored complex in the organic phase.
-
Recommended Solution:
-
Perform additional aqueous washes with a 0.5 M EDTA solution (pH 8).
-
Use a saturated aqueous solution of ammonium chloride, which can form a blue copper complex that is highly soluble in the aqueous phase.
-
For products stable in basic conditions, washing with aqueous ammonia can be effective.
-
If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Problem 2: Low product yield after purification.
-
Potential Cause:
-
The product may be precipitating along with the copper salts.
-
The product may be adsorbing to the purification medium (e.g., silica gel, scavenger resin).
-
The product may have partial solubility in the aqueous wash solutions.
-
-
Recommended Solution:
-
Optimize the pH during precipitation to selectively precipitate the copper salt while keeping your product in solution.
-
Before using a scavenger resin on a large scale, test a small sample to ensure the product is not retained. If it is, consider a different type of scavenger or an alternative purification method.
-
When performing aqueous extractions, minimize the volume of the aqueous phase and consider back-extracting the aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.
-
Problem 3: The scavenger resin is not effectively removing the copper catalyst.
-
Potential Cause:
-
An insufficient amount of scavenger resin was used for the amount of copper in the reaction.
-
Poor mixing of the resin with the reaction mixture, preventing efficient contact.
-
The copper may be in an oxidation state that is not efficiently scavenged by the chosen resin.
-
-
Recommended Solution:
-
Increase the equivalents of the scavenger resin relative to the copper catalyst.
-
Ensure vigorous stirring or agitation to keep the resin suspended in the reaction mixture.
-
Some scavengers are more effective for Cu(I) while others are better for Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism.
-
Quantitative Data Presentation
The following table summarizes the efficiency of various copper removal methods. Please note that the actual performance can vary depending on the specific reaction conditions, the nature of the product, and the exact protocol followed.
| Method | Reagent/Material | Typical Product Yield | Residual Copper Level | Notes |
| Chelation & Extraction | 0.5 M EDTA (pH 8) | High (>90%) | < 50 ppm | Multiple extractions are often necessary for complete removal. |
| Aqueous Ammonia | High (>90%) | < 50 ppm | Suitable for base-stable products; two washes are typically sufficient. | |
| Solid-Phase Scavenging | SiliaMetS® Thiourea | Very High (>95%) | < 10 ppm | Highly effective for copper removal with minimal product loss. |
| QuadraSil MP | High (>90%) | < 5 ppm | High loading capacity and selectivity for soft metals like copper. | |
| Chelex-100 Resin | Variable | < 20 ppm | Can sometimes bind to the product, leading to lower yields. | |
| Precipitation | Sodium Sulfide (Na₂S) | Good (80-90%) | < 100 ppm | Effective but requires careful pH control to avoid generation of toxic H₂S gas. |
| Dialysis (for Biomolecules) | EDTA-containing buffer | High (>90%) | < 10 ppm | Very effective for macromolecules but can be time-consuming. |
Experimental Protocols
Protocol 1: Copper Removal by Chelation with EDTA Extraction
This protocol is suitable for organic products that are soluble in a water-immiscible solvent.
Materials:
-
Reaction mixture containing the copper catalyst
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.5 M ethylenediaminetetraacetic acid (EDTA) solution, pH 8
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 0.5 M EDTA solution (pH 8) and shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the EDTA wash (steps 3-4) one to two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove any residual EDTA.
-
Wash the organic layer with an equal volume of brine to aid in drying.
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Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.
Protocol 2: Copper Removal using a Solid-Supported Scavenger Resin
This protocol is effective for achieving very low levels of residual copper.
Materials:
-
Crude product containing residual copper, dissolved in a suitable solvent
-
Copper scavenger resin (e.g., SiliaMetS® Thiourea, QuadraSil MP)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin to the solution. A general guideline is to use 3-5 equivalents of resin relative to the amount of copper catalyst used in the reaction.
-
Stir the resulting mixture for 4-16 hours at room temperature. The optimal time may vary, so monitoring the copper removal is recommended if possible.
-
Once the scavenging is complete, filter the mixture to remove the scavenger resin.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.
Protocol 3: Copper Removal by Precipitation with Sodium Sulfide
This method is useful for larger-scale reactions but must be performed in a well-ventilated fume hood.
Materials:
-
Reaction mixture containing the copper catalyst
-
1 M Sodium sulfide (Na₂S) solution
-
Celite or another filter aid
-
Filtration apparatus
Procedure:
-
Adjust the pH of the reaction mixture to be neutral or slightly basic. Caution: Adding sodium sulfide to an acidic solution will generate toxic hydrogen sulfide (H₂S) gas.
-
Slowly add the 1 M sodium sulfide solution to the stirring reaction mixture. A dark precipitate of copper sulfide should form.
-
Continue adding the sodium sulfide solution until no more precipitate is formed. A slight excess can be used to ensure complete precipitation.
-
Stir the mixture for an additional 30 minutes at room temperature.
-
Add a small amount of Celite to the mixture to aid in the filtration of the fine precipitate.
-
Filter the mixture through a pad of Celite in a Büchner funnel.
-
Wash the filter cake with the reaction solvent to recover the product. The filtrate contains the product, which can be further purified if necessary.
Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Troubleshooting logic for low product yield after copper removal.
References
preventing side reactions with Propargyl-PEG3-azide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Propargyl-PEG3-azide in their experiments and preventing potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker molecule. It contains two reactive groups: a terminal alkyne (the propargyl group) and an azide group. These two groups are connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure allows for its use in "click chemistry" reactions to conjugate two molecules of interest.[4][5] The PEG linker enhances solubility in aqueous solutions, which is particularly useful in biological applications.
Q2: What are the main applications of this compound?
A2: this compound is primarily used as a linker in bioconjugation and drug development. It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. It is also used for labeling and modifying biomolecules such as proteins, peptides, and nucleic acids.
Q3: What types of reactions can this compound undergo?
A3: The azide and propargyl groups on this linker enable it to participate in azide-alkyne cycloaddition reactions, a cornerstone of click chemistry. Specifically, it can be used in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regioselective, exclusively forming a stable 1,4-disubstituted triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that reacts with strained cyclooctynes (e.g., DBCO, BCN). The absence of a cytotoxic copper catalyst makes SPAAC ideal for experiments in living cells or organisms.
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C. For short-term use, it can be kept at room temperature in continental US, though storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
Issue 1: Low or No Product Yield in a CuAAC Reaction
| Possible Cause | Recommended Solution |
| Inaccessible Alkyne/Azide Group | In bioconjugation, the reactive group on a protein or other large molecule may be buried within its three-dimensional structure. Try performing the reaction in the presence of a denaturant (e.g., DMSO) to improve accessibility. |
| Copper Catalyst Sequestration | Biomolecules, especially proteins, can chelate the copper catalyst, reducing its availability for the reaction. To counteract this, you can add an excess of the copper salt. Using a copper-coordinating ligand like THPTA can also help stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Oxidation of Cu(I) to Cu(II) | The active catalyst in CuAAC is Cu(I). Exposure to oxygen can oxidize it to the inactive Cu(II) state. Ensure an excess of a reducing agent, such as sodium ascorbate, is present throughout the reaction. It is also good practice to cap the reaction vessel to minimize oxygen exposure. |
| Degradation of Reagents | Ensure that all reagents, especially the sodium ascorbate solution, are freshly prepared. |
Issue 2: Formation of a Dimerized Alkyne Byproduct
| Possible Cause | Recommended Solution |
| Glaser Coupling | This is the oxidative homocoupling of terminal alkynes, catalyzed by copper ions in the presence of an oxidant like oxygen. This side reaction can lead to significant amounts of dimerized byproduct. |
| Prevention Strategies | 1. Add Excess Reducing Agent: Maintain a sufficient concentration of sodium ascorbate to keep the copper in the Cu(I) state and prevent the oxidation required for Glaser coupling. 2. Protect from Oxygen: Deoxygenate your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a Protecting Group: For multi-step syntheses, the terminal alkyne can be protected with a bulky group like a trialkylsilyl group (e.g., TMS), which is then removed before the click reaction. |
Issue 3: Reduced Reaction Efficiency in the Presence of Sodium Azide
| Possible Cause | Recommended Solution |
| Competitive Reaction | If your reaction buffer contains sodium azide (NaN₃), often used as a preservative, the azide ion can compete with your azide-functionalized molecule and react with the propargyl group. |
| Impact on CuAAC and SPAAC | The presence of NaN₃ can significantly decrease the labeling efficiency of both CuAAC and SPAAC reactions. SPAAC is particularly sensitive, with its efficiency dropping dramatically even at low concentrations of NaN₃. |
| Solution | Avoid using buffers containing sodium azide when performing click chemistry reactions. If its presence is unavoidable, be aware that it may be necessary to increase the concentration of your azide-containing reactant or the reaction time. For SPAAC, it is highly recommended to remove any traces of sodium azide. |
Issue 4: Unwanted Reactivity of the Propargyl Group
| Possible Cause | Recommended Solution |
| Isomerization to Allene | Under certain conditions, such as high heat or the presence of specific catalysts, propargyl groups can rearrange to form isomeric allenes, which will not participate in the desired click reaction. |
| Prevention | Adhere to recommended reaction temperatures. Most click reactions proceed efficiently at room temperature. Avoid unnecessarily high temperatures unless specified for a particular protocol. |
| Deprotonation by Strong Base | The terminal proton on the propargyl group is weakly acidic. In the presence of a strong base, it can be deprotonated to form an acetylide anion. This can lead to unintended side reactions if other electrophiles are present. |
| Solution | If your experimental design requires basic conditions, consider using a milder base that is not strong enough to deprotonate the alkyne. If the acetylide is a required intermediate for another step, ensure it is formed and consumed in a controlled manner. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point for the coupling of this compound to another molecule in a laboratory setting.
Materials:
-
This compound
-
Azide- or Alkyne-functionalized substrate (1.0-1.2 eq)
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
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Sodium ascorbate (0.05-0.20 eq)
-
Solvent: A 1:1 mixture of tert-butanol and water is a common choice. Other solvents like DMSO, DMF, or PBS can also be used depending on the solubility of the substrates.
Methodology:
-
Dissolve the this compound (1.0 eq) and your reaction partner (1.1 eq) in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).
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To the stirring solution of the reactants, add the sodium ascorbate solution (e.g., 0.1 eq).
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Add the CuSO₄ solution (e.g., 0.02 eq) to initiate the reaction.
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Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.
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Once the reaction is complete, the product can be purified using standard methods such as column chromatography, precipitation, or for biomolecules, size-exclusion chromatography or dialysis.
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general copper-free procedure using a strained cyclooctyne.
Materials:
-
This compound
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Strained cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Solvent: Phosphate-Buffered Saline (PBS) at pH 7.4, DMSO, or DMF are common choices.
Methodology:
-
Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is often preferred.
-
Mix the solutions of the two reactants. To maximize efficiency, it is recommended to keep the reactant concentrations as high as solubility allows. A 1.5-fold molar excess of one reactant is sometimes used to drive the reaction to completion.
-
Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
Monitor the reaction over time using appropriate analytical methods. Reaction times can vary from a few hours to 48 hours depending on the specific strained alkyne used.
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For many bioconjugation applications, the reaction is clean enough that no further purification is needed before subsequent steps. If purification is required, methods like size-exclusion chromatography or dialysis can be employed.
Visual Guides
Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Reaction possibilities for this compound in cycloaddition reactions.
References
Technical Support Center: Purification of Propargyl-PEG3-azide Labeled Antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Propargyl-PEG3-azide labeled antibodies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your labeled antibody.
| Problem | Possible Cause | Solution |
| Low Antibody Recovery | Antibody precipitation: The labeling reaction may have altered the antibody's properties, leading to precipitation. | Lower the molar ratio of the labeling reagent to the antibody to reduce the degree of labeling.[1] Consider buffer composition and temperature adjustments to improve antibody stability.[2] |
| Non-specific binding to the purification matrix: The antibody may be interacting with the column material. | Ensure the column is properly equilibrated with the appropriate buffer before loading the sample. | |
| Sample dilution: Desalting and some chromatography methods can dilute the sample. | Concentrate the antibody solution after purification using methods like centrifugal filters.[2] | |
| Incomplete Removal of Unreacted this compound | Inappropriate purification method: The chosen method may not be suitable for separating the small linker from the large antibody. | Use a desalting column or size-exclusion chromatography with an appropriate molecular weight cut-off (MWCO) to effectively separate the antibody from the smaller unreacted linker.[3] |
| Insufficient purification steps: A single purification pass may not be enough for complete removal. | Perform multiple buffer exchanges during dialysis or run the sample through the desalting column a second time. | |
| Antibody Inactivity After Labeling and Purification | Modification of critical residues: The labeling reagent may have attached to amino acids within or near the antigen-binding site. | Consider using site-specific labeling techniques to direct the label to the Fc region, away from the antigen-binding site. |
| Harsh purification conditions: The purification process itself might be denaturing the antibody. | Use gentle purification methods like size-exclusion chromatography and ensure the buffer conditions are optimal for antibody stability. | |
| Presence of Aggregates in the Final Product | High degree of labeling: Over-labeling can lead to hydrophobic interactions and aggregation. | Reduce the molar excess of the this compound linker during the labeling reaction. |
| Inadequate purification: The purification method may not be effectively removing aggregates. | Size-exclusion chromatography (SEC) is the standard method for analyzing and removing antibody aggregates. | |
| Low Labeling Efficiency | Presence of interfering substances: Primary amines in the buffer (e.g., Tris) can compete with the antibody for the labeling reagent. Sodium azide in the antibody storage buffer can also interfere with subsequent click chemistry reactions. | Ensure the antibody is in an amine-free buffer (like PBS) before labeling. Remove sodium azide using a desalting column or dialysis prior to labeling. |
| Suboptimal reaction conditions: The pH or temperature of the labeling reaction may not be ideal. | Follow the recommended protocol for the labeling reagent, paying close attention to the reaction buffer pH and incubation temperature. | |
| Low antibody concentration: Labeling efficiency can be lower at low protein concentrations. | For optimal labeling, aim for an antibody concentration of >0.5 mg/ml. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify my this compound labeled antibody?
A1: The most common and effective methods for purifying labeled antibodies are size-exclusion chromatography (SEC) and desalting columns. Both methods separate molecules based on size, effectively removing the smaller, unreacted this compound linker from the much larger labeled antibody. Dialysis is also an option for buffer exchange and removing small molecule impurities.
Q2: How can I remove sodium azide from my antibody solution before labeling?
A2: Sodium azide is often present as a preservative in antibody solutions and can interfere with downstream applications. It can be effectively removed using desalting columns or dialysis. These methods separate the antibody from low molecular weight contaminants like sodium azide.
Q3: What are the potential challenges with using click chemistry for antibody labeling?
A3: While click chemistry is a powerful tool, there can be challenges. Some reactions require a copper catalyst, which can be toxic to cells and may need to be removed from the final product. There is also the potential for side reactions, and the solubility of the final conjugate can sometimes be poor.
Q4: How do I know if my antibody is successfully labeled?
A4: The success of the labeling can be assessed by quantifying the labeling efficiency. This can be done using various fluorescence-based methods if a fluorescent reporter is used in the subsequent click chemistry step. Techniques like fluorometry, flow cytometry, and fluorescence microscopy can be employed to measure the amount of label incorporated onto the antibody.
Q5: My labeled antibody shows reduced activity. What could be the reason?
A5: A reduction in antibody activity can occur if the labeling reagent modifies amino acids in the antigen-binding site. To avoid this, you can try reducing the molar excess of the labeling reagent or using a site-specific labeling kit that targets the Fc region of the antibody.
Experimental Protocols
Protocol 1: Purification of Labeled Antibody using a Desalting Column
This protocol is suitable for the rapid removal of unreacted this compound linker and for buffer exchange.
Materials:
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Labeled antibody solution
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Desalting column (e.g., PD-10 desalting columns)
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Equilibration buffer (e.g., PBS, pH 7.4)
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Collection tubes
Procedure:
-
Column Preparation: Remove the top and bottom caps of the desalting column. Allow the storage solution to drain completely.
-
Equilibration: Equilibrate the column by adding 2-3 column volumes of the desired equilibration buffer. Allow the buffer to drain completely between each addition.
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Sample Application: Carefully apply your labeled antibody sample to the top of the column bed. Allow the sample to fully enter the column bed.
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Elution: Place a collection tube under the column. Add the equilibration buffer to the column and collect the fractions containing the purified, labeled antibody. The larger antibody will elute first, while the smaller, unreacted linker will be retained in the column.
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Concentration (if necessary): If the sample is too dilute, concentrate it using a centrifugal filter device with an appropriate molecular weight cut-off.
Protocol 2: Purification of Labeled Antibody using Size-Exclusion Chromatography (SEC)
SEC is a powerful method for not only removing unreacted linker but also for separating out any aggregates that may have formed.
Materials:
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Labeled antibody solution
-
SEC column suitable for antibody purification
-
Chromatography system (e.g., FPLC or HPLC)
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Mobile phase (e.g., PBS, pH 7.4), filtered and degassed
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Collection tubes or a fraction collector
Procedure:
-
System Preparation: Equilibrate the SEC column and the chromatography system with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the labeled antibody solution onto the column.
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Chromatographic Separation: Run the mobile phase through the column at the recommended flow rate. The molecules will separate based on their size, with larger molecules (aggregates) eluting first, followed by the monomeric labeled antibody, and finally the smaller, unreacted linker.
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Fraction Collection: Collect the fractions corresponding to the monomeric antibody peak as detected by UV absorbance (typically at 280 nm).
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Analysis: Analyze the collected fractions to confirm the purity and concentration of the labeled antibody.
Visualizations
Caption: Workflow for labeling and purifying antibodies.
Caption: Troubleshooting logic for low antibody recovery.
References
Propargyl-PEG3-azide solubility issues in phosphate-buffered saline (PBS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Propargyl-PEG3-azide in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the function of the PEG3 spacer?
A1: this compound is a heterobifunctional linker molecule widely used in bioconjugation and chemical biology.[1] It contains two reactive groups: a propargyl group (an alkyne) and an azide group.[1][2] These groups allow it to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with other molecules.[2][3] The PEG3 (triethylene glycol) spacer is a short, hydrophilic linker incorporated into the molecule's structure specifically to improve its solubility in aqueous environments and provide flexibility, which can reduce steric hindrance during conjugation reactions.
Q2: My this compound, dissolved in DMSO, precipitated when I diluted it into PBS. Why did this happen?
A2: This is a common phenomenon known as solvent-induced precipitation. This compound is highly soluble in organic polar aprotic solvents like Dimethyl Sulfoxide (DMSO). However, its solubility in purely aqueous buffers like PBS is significantly lower. When a concentrated DMSO stock solution is diluted rapidly into PBS, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the new solvent mixture, leading to the formation of a precipitate.
Q3: What is the recommended solvent and concentration for a stock solution?
A3: The most commonly recommended solvent for preparing a high-concentration stock solution of this compound is DMSO. A stock solution of 10 mM in DMSO is a frequently cited concentration. It is advisable to use anhydrous (dry) DMSO, as absorbed water can affect the stability and solubility of the reagent.
Q4: Can I dissolve this compound directly in PBS?
A4: While the PEG3 linker enhances water solubility, dissolving this compound directly into PBS at high concentrations is often challenging and generally not recommended. For most applications requiring working concentrations in the micromolar range, the preferred method is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into PBS.
Troubleshooting Guide: Precipitate Formation in PBS
This guide addresses the primary issue of this compound precipitating out of solution when a concentrated organic stock is diluted into PBS.
Solubility Profile Summary
| Compound | Solvent | Reported Solubility / Recommendation |
| This compound | DMSO | 10 mM |
| Propargyl-PEG3-acid | Water, DMSO, DMF, DCM | Soluble |
| Propargyl-PEG3-NHS ester | DMSO, DMF, DCM | Soluble |
Troubleshooting Workflow Diagram
The diagram below outlines a logical workflow for troubleshooting solubility issues.
Caption: A step-by-step workflow for troubleshooting the precipitation of this compound in PBS.
Detailed Experimental Protocol
Protocol: Preparation of a 100 µM this compound Working Solution in PBS
This protocol provides a reliable method for preparing a diluted working solution of this compound in PBS from a DMSO stock, minimizing the risk of precipitation.
Materials:
-
This compound (MW: ~213.24 g/mol )
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
Part 1: Preparation of 10 mM Stock Solution in DMSO
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out a suitable amount of the compound (e.g., 2.13 mg).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 2.13 mg, add 1 mL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved. This is your 10 mM stock solution .
-
Store the stock solution at -20°C, protected from light and moisture.
Part 2: Preparation of 1 mM Intermediate Solution
-
Pipette 90 µL of PBS into a clean microcentrifuge tube.
-
Add 10 µL of the 10 mM stock solution to the PBS.
-
Vortex immediately and thoroughly to mix. This creates a 1 mM intermediate solution in 10% DMSO/PBS.
Part 3: Preparation of 100 µM Final Working Solution
-
Pipette 900 µL of PBS into a new microcentrifuge tube.
-
Add 100 µL of the 1 mM intermediate solution to the PBS.
-
Vortex immediately to ensure homogeneity.
-
This is your 100 µM final working solution in PBS. The final DMSO concentration will be approximately 1%, which is tolerated by most biological assays.
Experimental Workflow Diagram
Caption: Standard workflow for preparing a final working solution of this compound in PBS.
References
Technical Support Center: Propargyl-PEG3-azide Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting bioconjugation experiments involving Propargyl-PEG3-azide. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule containing both a propargyl (alkyne) group and an azide group, separated by a three-unit polyethylene glycol (PEG) spacer.[1][2][3] This linker is primarily used in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate two molecules of interest.[4] The PEG spacer enhances solubility and reduces steric hindrance during conjugation.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To maintain its reactivity, this compound should be stored at –20 °C in a dry environment, protected from light. It is advisable to use anhydrous solvents like DMSO or DMF for reconstitution and to avoid prolonged exposure to moisture.
Q3: My bioconjugation reaction is showing low or no yield. What are the common causes?
Low yield in CuAAC reactions is a frequent issue and can be attributed to several factors:
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Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation. Inefficient reduction of the Cu(II) precursor or exposure to oxygen can lead to catalyst inactivation.
-
Reagent Degradation: The reducing agent, typically sodium ascorbate, can degrade if not prepared fresh. The this compound linker itself can also degrade if not stored properly.
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Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, ligand, and reducing agent are critical and need to be optimized for each specific reaction.
-
Incompatible Buffer: Certain buffer components, like Tris, can interfere with the copper catalyst. Phosphate buffers may also cause precipitation if the copper and ligand are not pre-mixed.
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Steric Hindrance: The azide or alkyne groups on the biomolecules may be inaccessible, preventing the reaction.
Q4: Why is my protein aggregating or precipitating during the conjugation reaction?
Protein aggregation during CuAAC reactions is often caused by the copper catalyst. Copper ions can coordinate with certain amino acid residues, such as histidine and cysteine, leading to conformational changes and precipitation. To mitigate this, it is recommended to use a stabilizing ligand and to use the minimum effective concentration of the copper catalyst.
Q5: How do I remove the unreacted reagents and byproducts after the conjugation reaction?
Purification of the PEGylated bioconjugate is essential to remove excess reagents like the copper catalyst, ligand, and unreacted PEG linker. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller molecules.
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Ion-Exchange Chromatography (IEX): Can separate proteins based on charge differences, which may be altered by PEGylation.
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Hydrophobic Interaction Chromatography (HIC): Another option for separating based on hydrophobicity, though its effectiveness can depend on the specific protein and PEG linker.
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Dialysis or Ultrafiltration: Useful for removing small molecule impurities.
Troubleshooting Guide
Low Conjugation Yield
If you are experiencing low yields, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | Ensure the sodium ascorbate solution is freshly prepared. Degas buffers and reagents to minimize oxygen exposure. Consider using a higher concentration of the reducing agent. |
| Suboptimal Reagent Ratios | Optimize the concentrations of CuSO₄, ligand (e.g., THPTA), and sodium ascorbate. A common starting point is a 1:5 molar ratio of CuSO₄ to ligand. |
| Incorrect Order of Reagent Addition | A recommended order of addition is to first mix the CuSO₄ with the ligand, then add this mixture to the solution containing your azide and alkyne substrates. Initiate the reaction by adding the fresh sodium ascorbate solution. |
| Incompatible Buffer System | Avoid Tris buffers. If using phosphate buffers, pre-mix the CuSO₄ and ligand before adding to the buffer. Good alternatives include HEPES or acetate buffers. |
| Steric Hindrance | Consider using a longer PEG linker to increase the distance between the reactive group and the biomolecule. |
| Low Reactant Concentrations | CuAAC reactions are often more efficient at higher concentrations of the azide and alkyne components. |
Experimental Workflow and Logic Diagrams
References
dealing with steric hindrance in Propargyl-PEG3-azide reactions
Welcome to the technical support center for Propargyl-PEG3-azide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding steric hindrance in click chemistry applications.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Low yields in CuAAC reactions, especially with sterically hindered substrates, can arise from several factors including inefficient catalyst activity, substrate aggregation, or inaccessibility of the reactive groups.[1]
| Possible Cause | Troubleshooting Steps |
| Inefficient Catalyst Activity | Optimize the Catalyst System: The choice of copper source and ligand is critical. Polydentate ligands can help accelerate the reaction. For substrates with coordinating functional groups (e.g., free amines or thiols), use a ligand that protects the copper(I) catalytic center.[1] An abnormal NHC complex of copper, [CuCl(TPh)], has been shown to be particularly effective for reactions between sterically hindered azides and alkynes.[2] Increase Catalyst Loading: An insufficient amount of active Cu(I) can stall the reaction. Incrementally increase the catalyst concentration. Optimize Ligand-to-Copper Ratio: A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio. This may require optimization for your specific substrates.[1] |
| Poor Substrate Solubility/Aggregation | Adjust Solvent System: this compound has good solubility, but your other substrate may not.[3] If you observe precipitation or cloudiness, consider using co-solvents like DMSO, DMF, or THF to improve solubility. For non-polar substrates, toluene might be a suitable solvent. |
| Steric Hindrance | Introduce a Longer Linker: The PEG3 linker on this compound already provides some spacing. However, if the reaction site on the partner molecule is highly congested, using a longer PEG linker between the biomolecule and the reactive group can improve accessibility. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can sometimes improve yields, but monitor for potential side reactions or degradation of sensitive biomolecules. Increase Reactant Concentration: If possible, increasing the concentration of the reactants can help drive the reaction forward. |
| Degraded Reagents | Verify Substrate Integrity: Ensure your this compound and alkyne-containing molecule are pure and have not degraded. |
Issue 2: Slow or Incomplete Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
While SPAAC avoids copper toxicity, it can be more sensitive to steric hindrance than CuAAC. The bulky nature of the strained cycloalkyne itself can present steric challenges.
| Possible Cause | Troubleshooting Steps |
| High Steric Hindrance | Choose an Appropriate Cyclooctyne: The reactivity of SPAAC is highly dependent on the ring strain of the cycloalkyne. Consider a different strained alkyne if steric clash is suspected. Introduce a Flexible Linker: A longer, flexible linker between a bulky group and the reactive moiety can alleviate steric hindrance. |
| "Pseudo-Steric" Effects | Optimize Solvent: Poor solubility of one of the reactants can mimic the effects of steric hindrance by reducing the effective concentration in solution. Experiment with different solvents or co-solvent systems (e.g., acetonitrile/water, DMSO/water) to ensure both components are well-dissolved. |
| Low Reactivity of Reactants | Check Substituent Effects: Electron-withdrawing groups on the azide can decrease reactivity in SPAAC. The structure of the azide itself can influence reaction rates. |
Frequently Asked Questions (FAQs)
Q1: How does the PEG3 linker in this compound help with steric hindrance?
A1: The three-unit polyethylene glycol (PEG3) spacer in this compound enhances water solubility and provides a flexible arm that separates the reactive azide group from the molecule it is attached to. This increased distance and flexibility can help to overcome steric hindrance by allowing the azide to more easily access a sterically congested alkyne on a binding partner.
Q2: Is CuAAC or SPAAC more suitable for reactions involving sterically hindered molecules?
A2: Generally, CuAAC is known for its remarkable tolerance to a wide variety of functional groups and steric environments. While significant steric bulk can decrease the reaction rate, it is often still highly efficient. SPAAC, on the other hand, can be more sensitive to steric hindrance due to the bulky nature of the strained cycloalkyne. The choice between CuAAC and SPAAC will depend on the specific substrates and the experimental context, particularly the need to avoid a potentially cytotoxic copper catalyst in biological systems.
Q3: Can I use this compound for conjugating to large biomolecules like proteins?
A3: Yes, this compound and similar click chemistry reagents are widely used for bioconjugation to large biomolecules. However, the folded structure of a protein can present significant steric challenges. To improve reaction efficiency, you can:
-
Introduce a linker: The PEG3 linker is a good start, but a longer linker may be necessary.
-
Perform reactions under denaturing conditions: For proteins, using a denaturant can expose buried functional groups, though this is only suitable if the protein can be refolded or if its final structure is not critical.
Q4: What are some alternative strategies if optimizing reaction conditions doesn't resolve issues of steric hindrance?
A4: If optimizing the catalyst, solvent, and temperature for your this compound reaction is not sufficient, consider redesigning your constructs. This could involve synthesizing a version of your alkyne-containing molecule with a longer, more flexible linker to distance the alkyne from the sterically bulky regions. In some cases, switching the positions of the azide and alkyne on your two molecules of interest might alter the steric environment favorably.
Experimental Protocols
General Protocol for a Trial CuAAC Reaction with a Sterically Hindered Substrate
This protocol provides a starting point for optimizing your reaction.
-
Reagent Preparation:
-
Dissolve the sterically hindered alkyne-containing molecule and this compound in a suitable solvent (e.g., a 1:1 mixture of DMF/water).
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (e.g., 100 mM in water).
-
A reducing agent, such as sodium ascorbate (e.g., 1 M in water). Prepare this solution immediately before use to prevent oxidation.
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A copper-chelating ligand (e.g., TBTA or a water-soluble equivalent) in a suitable solvent like DMSO.
-
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne substrate (1 equivalent) and this compound (1.1 to 1.5 equivalents).
-
Add the ligand solution (e.g., 1-2 equivalents relative to copper).
-
Add the copper(II) sulfate solution (e.g., 0.1 to 0.5 equivalents).
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Initiate the reaction by adding the sodium ascorbate solution (e.g., 5 equivalents relative to copper).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) if needed to overcome steric barriers.
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it if necessary.
-
Purify the product using a suitable method like silica gel chromatography or preparative HPLC to remove unreacted starting materials, catalyst, and byproducts.
-
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Key factors and strategies for this compound reactions.
References
minimizing aggregation of proteins during Propargyl-PEG3-azide labeling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize protein aggregation during Propargyl-PEG3-azide labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein labeling?
This compound is a heterobifunctional crosslinker containing a propargyl group (an alkyne) and an azide group, connected by a three-unit polyethylene glycol (PEG) spacer.[1][2] It is utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link molecules.[1][2] In a typical protein labeling experiment, a protein is first functionalized with either an azide or an alkyne group. The this compound linker is then used to conjugate this modified protein to another molecule that has the complementary functional group (alkyne or azide, respectively). The PEG spacer is hydrophilic and designed to enhance the solubility and flexibility of the resulting conjugate.
Q2: What are the primary causes of protein aggregation during this compound labeling?
Protein aggregation during this labeling process is often not caused by the linker itself, which is hydrophilic, but rather by the conditions of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Key factors include:
-
Copper-Mediated Damage: The copper catalyst, particularly in the presence of a reducing agent like sodium ascorbate, can generate reactive oxygen species (ROS). These ROS can lead to oxidative damage of the protein, exposing hydrophobic patches and promoting aggregation.
-
Ascorbate Byproducts: Byproducts from the oxidation of sodium ascorbate, a common reducing agent in CuAAC, can react with amino acid residues like lysine and arginine. This can lead to covalent modification and crosslinking of proteins, resulting in aggregation.
-
Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the presence of incompatible buffer components can destabilize the protein during the labeling reaction.
-
Prolonged Reaction Time: Extended incubation times for the click reaction can increase the likelihood of protein damage and aggregation, even under otherwise optimized conditions.
-
High Protein Concentration: While the labeling reaction is concentration-dependent, excessively high protein concentrations can increase the propensity for aggregation.
Q3: How can I detect protein aggregation in my sample?
Protein aggregation can be detected through several methods:
-
Visual Observation: The most straightforward method is to look for visible precipitates or turbidity in your sample.
-
Size Exclusion Chromatography (SEC): Aggregates are larger than the monomeric protein and will therefore elute earlier from an SEC column.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in your sample, revealing the presence of larger aggregates.
-
SDS-PAGE Analysis: In some cases, protein aggregation can manifest as high molecular weight smears or bands that fail to enter the resolving gel on an SDS-PAGE gel.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation or turbidity after adding click chemistry reagents. | Copper-mediated protein damage. | - Use a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a concentration of at least five equivalents relative to the copper concentration. - Keep the copper concentration between 50 and 100 µM. |
| Localized high concentrations of reagents. | Add the copper/ligand mixture and sodium ascorbate to the protein solution dropwise while gently mixing. | |
| Increased aggregation observed over the course of the reaction. | Prolonged reaction time leading to cumulative protein damage. | Optimize the reaction time. For some proteins, a reaction time as short as 5-15 minutes may be sufficient to achieve good labeling efficiency while minimizing aggregation. |
| Ascorbate-related side reactions. | Add aminoguanidine to the reaction mixture to intercept reactive byproducts of ascorbate oxidation. | |
| Low labeling efficiency with no apparent aggregation. | Inactive catalyst. | - Prepare the sodium ascorbate solution fresh for each experiment. - Ensure that the ascorbate is not added to the copper solution in the absence of the chelating ligand. |
| Incompatible buffer. | Avoid using Tris-based buffers, as the amine groups can chelate copper. Phosphate-buffered saline (PBS) or HEPES are generally recommended. | |
| High molecular weight smearing on SDS-PAGE. | Inter-protein crosslinking. | - Reduce the protein concentration. - Optimize the molar ratio of the labeling reagents to the protein. |
Experimental Protocols
General Protocol for this compound Labeling (CuAAC)
This protocol provides a starting point for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-modified protein with an alkyne-containing molecule using this compound. Note: This protocol assumes the protein has been pre-functionalized with an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride stock solution (e.g., 1 M in water)
-
Desalting column for buffer exchange/purification
Procedure:
-
Prepare the Protein:
-
Ensure the azide-modified protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
-
Prepare the Click-IT® Reaction Cocktail (prepare immediately before use):
-
In a microcentrifuge tube, combine the following in order:
-
CuSO₄ stock solution to a final concentration of 100 µM.
-
THPTA stock solution to a final concentration of 500 µM.
-
-
Vortex briefly to mix.
-
-
Initiate the Labeling Reaction:
-
To your azide-modified protein solution, add the this compound to the desired molar excess (e.g., 10-20 fold).
-
Add aminoguanidine stock solution to a final concentration of 10 mM.
-
Add the pre-mixed CuSO₄/THPTA solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for a predetermined optimal time (start with a short incubation time, e.g., 15-30 minutes, and optimize as needed). Protect from light if using fluorescent probes.
-
-
Purification:
-
Remove excess reagents and purify the labeled protein using a desalting column or size exclusion chromatography.
-
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Decision tree for troubleshooting protein aggregation.
References
Validation & Comparative
The Influence of PEG Linker Length: A Comparative Analysis of Propargyl-PEG3-azide and its Homologs
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is paramount to achieving optimal therapeutic outcomes. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile. Among the diverse array of available linkers, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to favorably modulate these properties. This guide provides an objective comparison of Propargyl-PEG3-azide with other propargyl-PEG-azide linkers of varying lengths, supported by experimental data, to inform the selection of the most appropriate linker for a given application.
Propargyl-PEG-azide linkers are heterobifunctional molecules that play a crucial role in modern bioconjugation through "click chemistry".[1] The terminal propargyl (an alkyne) and azide groups enable highly efficient and specific ligation to biomolecules and payloads via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The integrated PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides spatial separation between the conjugated entities, which can be critical for maintaining their biological activity.[4][5]
The length of the PEG chain is a key variable that can be tailored to fine-tune the overall performance of the bioconjugate. While this compound is a commonly used linker, homologs with shorter or longer PEG chains (e.g., PEG2, PEG4, PEG8, PEG12, PEG24) offer a spectrum of properties that can be advantageous for specific applications.
Comparative Analysis of Physicochemical and Biological Properties
The choice of PEG linker length represents a trade-off between various desirable attributes. Shorter PEG chains may lead to more stable conjugates, while longer chains generally improve pharmacokinetic profiles and in vivo efficacy, particularly for hydrophobic payloads. The optimal PEG length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
| Property | Shorter PEG Linkers (e.g., PEG3) | Longer PEG Linkers (e.g., PEG8, PEG12, PEG24) | Rationale & Supporting Data |
| Solubility | Good | Excellent | The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic molecules in aqueous solutions. Longer PEG chains contribute to greater overall hydrophilicity. |
| Stability | Generally higher | May have decreased stability | While PEGylation protects biomolecules from enzymatic degradation, very long and flexible linkers could be more susceptible to cleavage in certain biological environments. |
| Pharmacokinetics (PK) | Shorter plasma half-life | Longer plasma half-life | Increased hydrodynamic radius with longer PEG chains leads to reduced renal clearance and extended circulation time. This can result in greater accumulation of the conjugate in the target tissue. |
| In Vitro Cytotoxicity | Often higher | May be lower | Longer linkers can sometimes create steric hindrance, potentially reducing the immediate cytotoxic effect in cell-based assays. However, this does not always correlate with in vivo efficacy. |
| In Vivo Efficacy | Potentially lower for some payloads | Often higher, especially for hydrophobic payloads | Improved PK and tumor accumulation with longer linkers can lead to superior in vivo anti-tumor activity. For example, in a xenograft mouse model, ADCs with PEG8, PEG12, and PEG24 linkers showed a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with PEG2 and PEG4 linkers. |
| Immunogenicity | Moderate reduction | Significant reduction | The PEG chain can shield the payload and antibody from the immune system, with longer chains providing more effective masking. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for designing comparable studies to evaluate different PEG linker lengths.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for conjugating a Propargyl-PEGn-azide linker to a target molecule. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Azide-functionalized PEG linker (e.g., this compound)
-
Alkyne-functionalized molecule (or vice versa)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Deionized water
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system.
-
Catalyst Preparation: Prepare a fresh stock solution of copper(II) sulfate and sodium ascorbate. A typical final concentration is 100 µM CuSO₄ and 500 µM sodium ascorbate. The ligand is often used at a concentration equivalent to the copper catalyst.
-
Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature). Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion. Reaction times can range from 30 minutes to 48 hours.
-
Purification: Purify the resulting conjugate using an appropriate method, such as column chromatography or HPLC.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general workflow for evaluating the in vivo efficacy of ADCs with different PEG linker lengths.
Model:
-
Tumor-bearing xenograft mice (e.g., SCID mice bearing subcutaneous L540cy tumor cells).
Procedure:
-
Dosing: Administer the ADCs with varying PEG linker lengths intravenously to the tumor-bearing mice at a predetermined dose. A non-PEGylated ADC can be used as a control.
-
Monitoring: Measure tumor volume and body weight of the mice at regular intervals over a period of several weeks.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate key concepts related to the use of Propargyl-PEG-azide linkers.
Caption: General structure of a Propargyl-PEGn-azide linker.
Caption: A typical workflow for ADC synthesis using a Propargyl-PEGn-azide linker.
Caption: Logical relationships between PEG linker length and bioconjugate properties.
References
A Comparative Guide to Analytical Methods for Validating Propargyl-PEG3-Azide Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of Propargyl-PEG3-azide is a critical step in the development of various bioconjugates, drug delivery systems, and diagnostic agents. This guide provides a comparative overview of the most common analytical methods used to validate this "click chemistry" reaction, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
Overview of Analytical Methods
The validation of this compound conjugation primarily relies on techniques that can confirm the formation of the characteristic triazole ring and distinguish the conjugated product from the starting materials. The most widely employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each of these techniques offers unique advantages and provides complementary information regarding the success and efficiency of the conjugation reaction.
Comparative Data Analysis
The following tables summarize the key quantitative indicators for validating this compound conjugation using different analytical techniques.
Table 1: ¹H-NMR Spectroscopy Data
| Compound | Key Proton Signal | Expected Chemical Shift (δ, ppm) | Observed Shift Change Upon Conjugation |
| This compound | Methylene protons adjacent to azide (-CH₂-N₃) | ~3.39 (triplet) | Disappears or shifts significantly |
| Alkyne-containing molecule | Propargylic proton (-C≡C-H) | ~2.4-2.8 (singlet or triplet) | Disappears |
| Conjugated Product | Triazole proton (-C=CH-) | ~7.5-8.5 (singlet) | Appears |
| Conjugated Product | Methylene protons adjacent to triazole (-CH₂-triazole) | ~4.5 (triplet) | Appears |
Table 2: FTIR Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observation Upon Conjugation |
| Azide (-N₃) | Asymmetric stretch | 2090-2140 | Disappearance or significant reduction in peak intensity. |
| Terminal Alkyne (-C≡C-H) | C-H stretch | 3250-3350 | Disappearance of the sharp peak. |
| Terminal Alkyne (-C≡C-) | C≡C stretch | 2100-2160 | Disappearance of the peak. |
Table 3: Mass Spectrometry Data
| Technique | Measurement | Expected Result for Conjugated Product |
| ESI-MS | Molecular Weight (m/z) | Observed m/z matches the theoretically calculated molecular weight of the conjugated product. |
| MALDI-TOF | Molecular Weight (m/z) | A distinct peak corresponding to the molecular weight of the conjugate is observed. |
Table 4: HPLC Analysis Data
| Parameter | Unconjugated Reactants | Conjugated Product | Observation Upon Successful Conjugation |
| Retention Time (RP-HPLC) | Typically have distinct, earlier retention times. | Generally more hydrophobic, leading to a later retention time. | Appearance of a new peak with a longer retention time and decrease in reactant peaks. |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most definitive methods for confirming the formation of the triazole ring.
Caption: Workflow for NMR analysis of this compound conjugation.
Protocol for ¹H-NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried reaction mixture or purified product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer.
-
Acquire the ¹H-NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the relevant peaks to determine the relative ratios of reactants and products, which can be used to estimate the conjugation efficiency.
-
Look for the disappearance of the propargylic proton signal (around 2.4-2.8 ppm) and the methylene protons adjacent to the azide (around 3.4 ppm).
-
Confirm the appearance of the new triazole proton signal (around 7.5-8.5 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward method to monitor the disappearance of the azide and alkyne functional groups.
Caption: Workflow for FTIR analysis of this compound conjugation.
Protocol for FTIR Analysis:
-
Sample Preparation: Ensure the sample is dry. For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the sample directly on the ATR crystal. For transmission FTIR, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Perform baseline correction on the acquired spectrum.
-
Examine the spectrum for the characteristic azide peak around 2100 cm⁻¹ and the terminal alkyne peaks around 3300 cm⁻¹ and 2150 cm⁻¹.
-
A successful conjugation will show a significant decrease or complete disappearance of these peaks in the product spectrum compared to the starting materials.
Mass Spectrometry (MS)
MS provides a direct measurement of the molecular weight of the conjugated product, offering strong evidence of successful conjugation.
Caption: Workflow for Mass Spectrometry analysis of conjugation.
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with electrospray ionization (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the expected mass range for the conjugated product.
-
Data Analysis: Deconvolute the raw spectrum if multiple charge states are observed.
-
Compare the measured monoisotopic mass with the theoretically calculated mass of the desired product.
Comparison with Alternatives
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, alternative conjugation chemistries exist.
Table 5: Comparison with Alternative Conjugation Methods
| Method | Reaction | Advantages | Disadvantages | Validation Methods |
| This compound (CuAAC) | Azide-Alkyne Cycloaddition | High efficiency, bioorthogonal, fast kinetics. | Requires copper catalyst which can be cytotoxic. | NMR, FTIR, MS, HPLC |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cycloalkyne + Azide | Copper-free, suitable for live-cell labeling. | Slower kinetics than CuAAC, cyclooctynes can be unstable. | NMR, MS, HPLC, Fluorescence |
| Thiol-Ene/Yne Chemistry | Thiol + Alkene/Alkyne | High efficiency, can be photoinitiated. | Potential for side reactions, requires radical initiator. | NMR, MS, HPLC |
| NHS Ester-Amine Coupling | NHS Ester + Primary Amine | Well-established, simple procedure. | Susceptible to hydrolysis, less specific than click chemistry. | MS, HPLC, SDS-PAGE |
The choice of analytical method and conjugation chemistry will ultimately depend on the specific application, the nature of the molecules being conjugated, and the available instrumentation. For robust validation, a combination of two or more of the described analytical techniques is highly recommended.
A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG3-azide Conjugates
For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the precise characterization of linker molecules is paramount. This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of Propargyl-PEG3-azide, a heterobifunctional linker, and offers insights into alternative analytical techniques.
Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and widely used technique for the characterization of bifunctional PEG linkers like this compound.[1] It allows for the determination of molecular weight, assessment of purity, and identification of potential impurities or side products.
Performance Comparison: ESI-MS vs. MALDI-MS
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | Soft ionization of analytes from a liquid solution. | Soft ionization of analytes co-crystallized with a matrix. |
| Coupling | Routinely coupled with Liquid Chromatography (LC-MS).[1] | Typically a standalone technique for direct analysis. |
| Molecular Weight Range | Wide range, suitable for small molecules to large proteins. | Also a wide range, often favored for very high mass molecules. |
| Spectral Complexity | Can be complex due to the formation of multiple charge states and adducts (e.g., [M+H]+, [M+Na]+).[1] | Generally produces simpler spectra dominated by singly charged ions. |
| Key Advantages | Excellent for LC-MS workflows, automation-friendly, and provides structural information via tandem MS (MS/MS).[1] | High tolerance to salts and buffers, rapid analysis. |
| Common Challenges | Overlapping charge patterns can complicate spectral interpretation.[1] | Matrix selection is critical, and in-source fragmentation can occur. |
| Best Suited For | Purity assessment, reaction monitoring, and detailed structural elucidation via LC-MS/MS. | Rapid confirmation of synthesis and determination of average molecular weight. |
Experimental Protocol: LC-ESI-MS of this compound
This protocol provides a general procedure for the analysis of this compound using a liquid chromatography system coupled to an electrospray ionization mass spectrometer.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water.
-
Dilute the stock solution to a final concentration of 10 µM using the mobile phase as the diluent.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometer Settings (Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Full scan mode for MS1 and product ion scan mode for MS/MS. For MS/MS, select the precursor ion of interest (e.g., the [M+H]+ or [M+Na]+ ion of this compound) and apply a collision energy of 10-30 eV.
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the structural information that can be obtained, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
Interpretation of Fragmentation:
In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]+) of this compound is expected to undergo several characteristic fragmentation pathways:
-
Loss of Nitrogen (N2): The azide group can readily lose a molecule of nitrogen (28 Da), a common fragmentation for azides.
-
Loss of Acetylene (C2H2): The propargyl group may lose acetylene (26 Da).
-
PEG Chain Cleavage: The polyethylene glycol chain is known to fragment via cleavage of the C-O or C-C bonds, resulting in a characteristic loss of 44 Da (C2H4O) units.
Alternative Analytical Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is excellent for determining molecular weight and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of heterobifunctional linkers.
-
¹H NMR: Proton NMR can confirm the presence and integrity of the terminal propargyl and azide functionalities by identifying the characteristic chemical shifts of their respective protons. It can also be used to verify the number of repeating ethylene glycol units in the PEG chain.
-
¹³C NMR: Carbon NMR provides complementary information on the carbon skeleton of the molecule, further confirming the structure and the presence of the functional groups.
By combining the data from both mass spectrometry and NMR, researchers can achieve a comprehensive and confident characterization of this compound conjugates, ensuring the quality and reliability of these critical reagents in their research and development endeavors.
References
A Comparative Guide to NMR Spectroscopy for the Characterization of Propargyl-PEG3-azide Products
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of heterobifunctional linkers is critical in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Propargyl-PEG3-azide, a polyethylene glycol (PEG) based linker, offers a defined spacer and bioorthogonal reactive groups for "click" chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of these linkers. This guide provides an objective comparison of NMR spectroscopy with other analytical techniques for the characterization of this compound and its alternatives, supported by experimental data and detailed protocols.
Performance Comparison: NMR vs. Other Analytical Techniques
NMR spectroscopy provides unparalleled detail regarding the chemical structure and purity of this compound. While techniques like Mass Spectrometry (MS) and Size Exclusion Chromatography (SEC) are valuable for determining molecular weight and polydispersity, NMR offers unambiguous confirmation of the terminal functional groups—the propargyl and azide moieties—which are essential for its downstream applications in click chemistry.[1][2]
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Unambiguous structural confirmation, verification of terminal functional groups, purity assessment, quantification of impurities.[1][2] | Non-destructive, highly reproducible, provides detailed structural information, quantitative.[3] | Lower sensitivity compared to MS, can be complex for polydisperse samples. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight confirmation, assessment of purity, identification of side-products. | High sensitivity, suitable for a wide range of molecular weights. | May not distinguish between isomers, potential for multiple charge states can complicate spectra. |
| Size Exclusion Chromatography (SEC) | Determination of molecular weight distribution (polydispersity). | Excellent for assessing the distribution of PEG chain lengths. | Does not provide structural information about the end groups, minor changes in molecular weight can be difficult to detect. |
NMR Spectral Data for this compound
The structural integrity of this compound can be definitively established by ¹H and ¹³C NMR spectroscopy. The spectra are characterized by distinct signals corresponding to the propargyl group, the PEG backbone, and the methylene group adjacent to the azide functionality.
Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Alkyne-H | H -C≡C-CH₂- | ~2.45 | t | Triplet due to coupling with propargyl methylene protons. |
| Propargyl -CH₂- | H-C≡C-CH₂ - | ~4.20 | d | Doublet due to coupling with the alkyne proton. |
| PEG backbone | -O-CH₂ -CH₂ -O- | 3.65 - 3.75 | m | Complex multiplet for the ethylene glycol units. |
| Azide -CH₂- | -O-CH₂ -CH₂-N₃ | ~3.40 | t | Triplet, typically shifted downfield compared to other PEG methylene groups. |
| Methylene adjacent to Azide | -O-CH₂-CH₂ -N₃ | ~3.70 | t | Triplet, often overlaps with the PEG backbone signals. |
Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Assignment | Structure Position | Expected Chemical Shift (δ, ppm) | Notes |
| Alkyne C H | H-C ≡C-CH₂- | ~75 | |
| Alkyne C | H-C≡C -CH₂- | ~79 | |
| Propargyl -C H₂- | H-C≡C-CH₂ - | ~59 | |
| PEG backbone | -O-C H₂-C H₂-O- | ~70-71 | |
| Azide -C H₂- | -O-C H₂-CH₂-N₃ | ~51 |
Comparison with Alternative Bifunctional Linkers
The choice of a bifunctional linker depends on the specific requirements of the conjugation chemistry. This compound is ideal for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Below is a comparison with other common bifunctional PEG linkers.
| Linker | Functional Group 1 | Functional Group 2 | Primary Application | Key NMR Feature |
| This compound | Propargyl | Azide | Click Chemistry (CuAAC, SPAAC) | Signals for both alkyne and azide termini. |
| Propargyl-PEG3-amine | Propargyl | Amine | Click Chemistry & Amidation | Presence of alkyne signals and characteristic shifts for the amine-adjacent methylene. |
| Propargyl-PEG3-acid | Propargyl | Carboxylic Acid | Click Chemistry & Amidation | Alkyne signals and a downfield carboxylic acid proton signal (if not in D₂O). |
| Maleimide-PEG-NHS Ester | Maleimide | NHS Ester | Thiol-Maleimide & Amine reactions | Characteristic maleimide proton signals (~6.7 ppm) and signals for the NHS ester. |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO) | NHS Ester | Strain-Promoted Click Chemistry (SPAAC) & Amine reactions | Aromatic signals from the DBCO group and NHS ester signals. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., mesitylene) can be added.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate. A larger number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
3. Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Reference the ¹³C spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Integrate the signals and assign them to the corresponding protons and carbons in the molecule. The ratio of the integrals of the terminal groups to the PEG backbone can be used to confirm the structure and assess purity.
Visualizing the Workflow and Application
Synthesis and Purification Workflow
The synthesis of this compound typically involves a multi-step process starting from a PEG diol, followed by sequential functionalization of the termini. The purification of the final product and intermediates is crucial to ensure high purity.
Caption: A generalized workflow for the synthesis and purification of this compound.
Application in Click Chemistry
This compound is a key reagent in click chemistry, enabling the efficient and specific conjugation of two molecules of interest (Molecule A and Molecule B).
Caption: Schematic of a bioconjugation strategy using this compound.
References
Propargyl-PEG3-Azide: A Comparative Guide to Conjugation Efficiency
For researchers, scientists, and drug development professionals, the efficient and precise conjugation of molecules is paramount for creating effective therapeutics, diagnostics, and research tools. Propargyl-PEG3-azide is a versatile heterobifunctional linker widely employed in bioconjugation via "click chemistry." This guide provides an objective comparison of its conjugation efficiency with alternative linkers, supported by experimental data and detailed protocols.
This compound contains a propargyl group (a terminal alkyne) and an azide group, separated by a three-unit polyethylene glycol (PEG) spacer.[1] This structure allows for highly efficient and specific covalent bond formation through two main types of click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
Quantitative Comparison of Conjugation Efficiency
The choice between CuAAC and SPAAC is a critical decision point in experimental design, with significant implications for reaction speed and biocompatibility. While specific yields can vary depending on the substrates and reaction conditions, the following tables provide a summary of typical efficiencies for each method.
Table 1: Comparison of CuAAC and SPAAC for this compound Conjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Catalytic cycloaddition between a terminal alkyne and an azide.[3] | Catalyst-free cycloaddition between a strained cyclooctyne and an azide.[3] |
| Typical Efficiency | High to quantitative yields, often >95%. | High to quantitative yields. |
| Reaction Speed | Very fast, ranging from minutes to a few hours. | Generally slower than CuAAC, but can be rapid depending on the strained alkyne used. |
| Biocompatibility | Potential for cytotoxicity due to the copper catalyst, though modern ligands can mitigate this. | Excellent biocompatibility, ideal for live-cell and in vivo applications. |
| Key Advantage | Rapid kinetics and high yields for in vitro applications. | Catalyst-free nature, suitable for sensitive biological systems. |
Table 2: Comparison with Alternative Click Chemistry Linkers
| Linker Type | Reactive Groups | Reaction Type | Key Advantages |
| Propargyl-PEGn-acid | Propargyl and Carboxylic Acid | CuAAC | Varying PEG lengths allow for modulation of hydrophilicity and steric hindrance. |
| Azido-PEGn-amine | Azide and Amine | CuAAC/SPAAC | Amine group allows for conjugation to carboxyl groups or activated esters. |
| DBCO-PEGn-NHS Ester | Dibenzocyclooctyne (DBCO) and NHS Ester | SPAAC | High reactivity in copper-free reactions; NHS ester for amine coupling. |
| BCN-PEGn-Maleimide | Bicyclononyne (BCN) and Maleimide | SPAAC | BCN offers excellent kinetics in SPAAC; maleimide for thiol-specific conjugation. |
Experimental Protocols
Detailed methodologies are crucial for achieving high conjugation efficiency. Below are representative protocols for CuAAC and SPAAC reactions using a propargyl-containing molecule like this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-modified protein to an alkyne-functionalized PEG linker.
Materials:
-
Azide-modified protein
-
Alkyne-functionalized PEG (e.g., Propargyl-PEG3-X)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving linker)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Prepare a stock solution of the alkyne-PEG linker in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and a 2- to 10-fold molar excess of the alkyne-PEG linker.
-
Catalyst Preparation: Prepare a premix of CuSO₄ and the copper-chelating ligand, typically at a 1:5 molar ratio.
-
Initiation of Reaction: Add the CuSO₄/ligand premix to the protein-linker mixture to a final copper concentration of 50-250 µM. Initiate the cycloaddition by adding freshly prepared sodium ascorbate to a final concentration of approximately 5 mM.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method like LC-MS or SDS-PAGE.
-
Purification: Purify the conjugate to remove excess reagents and byproducts using size-exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free approach for conjugating an azide-modified molecule to a strained alkyne-functionalized molecule.
Materials:
-
Azide-functionalized molecule (e.g., protein modified with Azido-PEG3-NHS ester)
-
Strained alkyne-functionalized molecule (e.g., DBCO-biotin)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants: Dissolve the azide-functionalized molecule in the reaction buffer. Dissolve the strained alkyne-functionalized molecule in DMSO to create a stock solution.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized molecule and a 1.5- to 5-fold molar excess of the strained alkyne. The final concentration of DMSO should be kept low (<10%) to maintain protein stability.
-
Incubation: Gently mix and incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a molecular weight shift upon successful conjugation.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography to remove unreacted molecules.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental design and logic, the following diagrams illustrate the bioconjugation workflow and the decision-making process when choosing between CuAAC and SPAAC.
References
Stability Showdown: Triazole Linkages Forged from Propargyl-PEG3-azide Demonstrate Superior Resilience in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of the chemical linker is a cornerstone of creating safe and effective bioconjugates. In this guide, we provide a comparative analysis of the stability of 1,2,3-triazole linkages—the product of 'click chemistry' with reagents like Propargyl-PEG3-azide—against other common bioconjugation linkers. Supported by a synthesis of available experimental data, this guide underscores the exceptional stability of the triazole moiety, a critical attribute for applications ranging from antibody-drug conjugates (ADCs) to PROTACs.
The 1,2,3-triazole ring, formed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is renowned for its robustness. This linkage is significantly more resistant to chemical and enzymatic degradation than many conventional linkers, ensuring that conjugated payloads remain attached to their delivery vehicles until they reach the target site. This enhanced stability minimizes off-target toxicity and maximizes therapeutic efficacy.
Quantitative Stability Comparison: Triazole vs. Alternative Linkers
The inherent stability of the 1,2,3-triazole ring sets it apart from other common linkers used in drug development. The following table summarizes quantitative and qualitative stability data from various studies, highlighting the superior resilience of the triazole linkage under different physiological conditions.
(Disclaimer: The data presented below is compiled from multiple sources. Direct head-to-head comparisons should be made with caution as experimental conditions such as the specific molecule, pH, temperature, and biological matrix may vary between studies.)
| Linker Type | Linker Structure Example | Stability Characteristics | Reported Half-life / Stability Data |
| 1,2,3-Triazole | R¹-(Triazole)-R² | Highly stable to hydrolysis, oxidation, reduction, and enzymatic degradation.[1][2] Considered metabolically inert.[3] | Human Plasma: >7 days for a silyl ether linker-MMAE conjugate, significantly more stable than hydrazone (t½ = 2 days) and carbonate (t½ = 36 h) linkers.[4] A macrocyclic peptide triazole showed a half-life of 2.92 hours in rats, a significant improvement over linear peptide precursors.[5] |
| Amide | R¹-CO-NH-R² | Generally stable, but can be susceptible to enzymatic cleavage by proteases and amidases. | Can be metabolically labile in vivo. Some triazole-containing compounds show improved metabolic stability over their amide counterparts. |
| Ester | R¹-CO-O-R² | Prone to hydrolysis, especially at non-neutral pH and in the presence of esterase enzymes. | Generally considered to have low stability in plasma due to prevalent esterases. |
| Maleimide Thioether | R¹-(Thiosuccinimide)-S-R² | The initial conjugate is susceptible to a retro-Michael reaction, leading to payload loss. Hydrolysis of the succinimide ring can increase stability. | Unhydrolyzed maleimide conjugates can show significant drug loss over time. For example, a control ADC lost about half of its drug component over two weeks in a buffer containing N-acetyl cysteine, while a "self-hydrolysing" maleimide ADC showed no measurable drug loss. The hydrolysis half-life of some maleimide conjugates can be in the range of a few hours. |
| Hydrazone | R¹-C=N-NH-R² | Designed to be acid-cleavable (stable at physiological pH ~7.4, but hydrolyzes in acidic endosomal/lysosomal compartments). Can exhibit instability in circulation. | Half-life in human plasma can be around 2 days. |
| Disulfide | R¹-S-S-R² | Cleavable in the presence of reducing agents like glutathione, which is more concentrated inside cells than in plasma. Can be unstable in plasma. | Can be rapidly hydrolyzed within 1 hour in mouse plasma. |
The Critical Role of Linker Stability in Targeted Drug Delivery
The stability of the linker is paramount in therapeutic applications like Antibody-Drug Conjugates (ADCs). A stable linker ensures that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing systemic exposure and associated side effects. The diagram below illustrates the journey of an ADC and highlights the importance of a stable linker.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a generalized method for assessing the stability of a bioconjugate, such as one formed using this compound, in plasma.
Objective: To determine the in vitro stability of a triazole-linked compound by measuring its degradation over time in plasma from various species.
Materials:
-
Test compound (e.g., ADC with a triazole linker).
-
Control compound (with a known labile linker, if available).
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey) containing an anticoagulant (e.g., K2-EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator set to 37°C.
-
Analytical equipment: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample processing reagents and consumables (e.g., quenching solution like acetonitrile, microcentrifuge tubes, autosampler vials).
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed (37°C) plasma and PBS (as a control for non-enzymatic degradation) to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid protein precipitation.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of each sample. The 0-hour time point represents the initial concentration.
-
-
Sample Quenching and Processing:
-
Immediately stop the reaction in the collected aliquots by adding a quenching solution (e.g., 3 volumes of cold acetonitrile). This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the test compound and any metabolites or degradation products.
-
-
Analysis:
-
Analyze the supernatant samples by a validated LC-MS method to quantify the amount of the intact parent compound remaining.
-
The LC-MS method should be optimized for the specific compound, providing good separation and sensitive detection.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each plasma species and the PBS control.
-
From this data, the half-life (t½) of the compound in each matrix can be calculated using appropriate software or the formula for first-order decay: t½ = 0.693/k, where k is the elimination rate constant determined from the slope of the natural log of the concentration versus time plot.
-
The 1,2,3-triazole linkage formed from precursors like this compound offers exceptional stability, a feature that is paramount for the development of robust and reliable bioconjugates. As demonstrated by comparative data, this "click" chemistry-derived linker surpasses many traditional linkers in its resistance to chemical and enzymatic degradation. For researchers in drug development, leveraging the stability of the triazole linkage can lead to the creation of more effective and safer therapeutics with predictable pharmacokinetic profiles.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Stability of Macrocyclic Peptide Triazole HIV-1 Inactivators Alone and in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Propargyl-PEG3-azide and SMCC Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall efficacy of the final conjugate. This guide provides an objective, data-supported comparison of two widely used linkers: the click chemistry-based Propargyl-PEG3-azide and the maleimide-based SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Amine-to-Sulfhydryl conjugation (NHS ester reaction with primary amines and maleimide reaction with thiols) |
| Bond Formed | Stable triazole linkage | Stable thioether bond |
| Spacer Arm | PEG3 (Polyethylene glycol) | Cyclohexane |
| Key Advantages | High reaction specificity and efficiency ("click chemistry"), hydrophilic PEG spacer enhances solubility.[][2] | Well-established and widely used, rigid cyclohexane spacer provides stability.[][3] |
| Potential Limitations | CuAAC requires a copper catalyst which can be cytotoxic, though catalyst-free SPAAC is an alternative.[4] | Potential for off-target reactions with other biological thiols, and the stability of the maleimide-thiol linkage can be a concern. |
| Primary Applications | PROTACs, Antibody-Drug Conjugates (ADCs), bioconjugation where high specificity is required. | Antibody-Drug Conjugates (ADCs), protein-protein conjugations, nanoparticle functionalization. |
Chemical Structures and Reaction Mechanisms
This compound and SMCC are heterobifunctional linkers, meaning they possess two different reactive groups, allowing for the specific joining of two different molecules.
This compound utilizes "click chemistry," a class of reactions known for their high efficiency and specificity. It contains a propargyl group (an alkyne) and an azide group. The most common reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the alkyne and azide groups react to form a stable triazole ring. This reaction is highly specific and proceeds with high yield under mild conditions. An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore more suitable for use in living systems. The polyethylene glycol (PEG) spacer in this compound enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final bioconjugate.
SMCC is a classic amine-to-sulfhydryl crosslinker. It contains an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (like the side chain of lysine residues in proteins) to form a stable amide bond. The maleimide group reacts with sulfhydryl groups (thiols), such as the side chain of cysteine residues, to form a stable thioether bond. The cyclohexane ring in the SMCC linker provides a rigid and stable spacer arm.
Performance Comparison
While direct head-to-head studies with extensive quantitative data are limited, a comparative analysis can be synthesized from existing literature on the respective chemistries.
| Performance Metric | This compound (Click Chemistry) | SMCC (Maleimide Chemistry) |
| Reaction Efficiency | Generally high, often approaching quantitative yields. | Can be variable and may require optimization of reaction conditions to achieve high yields. |
| Reaction Specificity | Highly specific, with minimal off-target reactions. | Maleimide group can potentially react with other nucleophiles besides thiols, although it is highly selective for thiols at neutral pH. |
| Conjugate Stability | The resulting triazole linkage is highly stable under physiological conditions. | The thioether bond is generally stable, but the thiosuccinimide ring can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. |
| Hydrophilicity | The PEG3 spacer imparts significant hydrophilicity, which can improve the solubility of the conjugate and reduce aggregation. | The cyclohexane spacer is relatively hydrophobic, which can sometimes contribute to aggregation, especially with hydrophobic payloads. |
| In Vivo Performance | The stability of the triazole linkage is expected to lead to good in vivo stability of the conjugate. The hydrophilic PEG spacer can also improve pharmacokinetics. | The potential for in vivo deconjugation of the maleimide-thiol linkage is a known concern and can impact the therapeutic index of ADCs. |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol describes a two-step process for conjugating a thiol-containing drug to an antibody using the SMCC linker.
Materials:
-
Antibody (in a suitable buffer like PBS, pH 7.2-7.5)
-
SMCC linker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Desalting column
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.
-
Removal of Excess Crosslinker: a. Remove unreacted SMCC using a desalting column equilibrated with reaction buffer.
-
Conjugation with Thiol-Containing Drug: a. Immediately add the thiol-containing drug to the purified, SMCC-activated antibody. A 2- to 5-fold molar excess of the drug over the antibody is typically used. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): a. To quench any unreacted maleimide groups, add a quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the antibody-drug conjugate using a desalting column or dialysis to remove excess drug and quenching reagent.
Protocol 2: Antibody-Drug Conjugation using this compound (via SPAAC)
This protocol outlines the conjugation of an azide-modified drug to an antibody that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), for copper-free click chemistry.
Materials:
-
DBCO-functionalized antibody (in PBS, pH 7.4)
-
This compound-linked drug
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reactants: a. Prepare the DBCO-functionalized antibody in the reaction buffer at a concentration of 1-10 mg/mL. b. Prepare a stock solution of the this compound-linked drug in anhydrous DMSO at a concentration of 1-10 mM.
-
Conjugation Reaction: a. Add the stock solution of the azide-linked drug to the antibody solution. A 3- to 10-fold molar excess of the drug-linker is a common starting point. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction can also be performed at 37°C to increase the reaction rate.
-
Purification: a. Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and any aggregates.
Visualizing the Workflows
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: Comparative workflow for ADC synthesis.
Chemical Reaction Pathways
Caption: Chemical conjugation pathways.
Conclusion
Both this compound and SMCC are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages. The choice between these two linkers will ultimately depend on the specific requirements of the application.
This compound , with its basis in click chemistry, offers superior reaction specificity and efficiency, and the hydrophilic PEG spacer is a significant advantage for improving the biophysical properties of the conjugate. It is an excellent choice for applications where precise control over the conjugation chemistry and high yields are paramount.
SMCC represents a well-established and robust method for amine-to-sulfhydryl ligation. Its rigid cyclohexane spacer can provide a stable connection, and its widespread use means that protocols and applications are well-documented. However, researchers should be mindful of the potential for maleimide-thiol linkage instability and the relatively hydrophobic nature of the linker.
For the development of next-generation bioconjugates, particularly ADCs, the trend is moving towards more defined and stable conjugation strategies. In this context, click chemistry-based linkers like this compound are becoming increasingly attractive alternatives to traditional maleimide-based approaches.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Propargyl-PEG3-azide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive, immediate safety and logistical information for the handling of Propargyl-PEG3-azide, a PEG-based PROTAC linker and click chemistry reagent. The following procedural guidance is designed to answer specific operational questions, ensuring the safe use and disposal of this compound.
This compound combines an alkyne and an azide group, making it a versatile tool in bioconjugation and drug delivery research.[1][2][3] However, the presence of the azide group necessitates careful handling due to the potential hazards associated with this functional group. Organic azides can be sensitive to heat, light, friction, and shock, and may be toxic.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing. | Protects eyes from accidental splashes of the chemical. |
| Body Protection | A fully buttoned laboratory coat must be worn at all times. For procedures with a higher risk of contamination, a disposable gown is advised. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of aerosolization or if handling as a powder. | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Blast Shield: For reactions involving heating or concentrating the azide, the use of a blast shield is recommended as a precaution against potential energetic decomposition.
-
Work Surface: Line the work area with disposable absorbent bench paper to contain any potential spills.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
2. Handling and Experimental Procedures:
-
Storage: Store this compound at -20°C in a dry, dark environment.[1]
-
Solvents: Use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for reconstitution.[1] Avoid prolonged exposure to moisture to maintain the compound's reactivity.
-
Weighing: If handling the solid form, weigh it in a ventilated balance enclosure to prevent inhalation of any dust particles.
-
Material Compatibility: Avoid contact with heavy metals, strong acids, and strong oxidizing agents, as these can form highly unstable and explosive compounds. Use plastic or glass spatulas and equipment.
-
Reaction Conditions: When using in click chemistry reactions, be mindful of the catalytic system used. Copper-catalyzed reactions should be performed with appropriate ligands to prevent side reactions and ensure safety.
3. Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure safety.
Waste Collection:
-
All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, gloves), and reaction byproducts, must be collected in a designated hazardous waste container.
-
The waste container must be clearly labeled with the contents, including the name "this compound" and the azide hazard warning.
-
Do not mix azide waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.
Disposal Procedure:
-
Never pour azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for azide waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. For dilute solutions, some institutions may have specific protocols for drain disposal with copious amounts of water, but this should only be done with explicit approval from EHS.
By adhering to these safety and logistical guidelines, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
